(3-Ethoxypyridin-4-yl)methanol
Description
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Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(3-ethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-5,10H,2,6H2,1H3 |
InChI Key |
YGHYTKXOLQNSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3-Ethoxypyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Ethoxypyridin-4-yl)methanol, a substituted pyridinemethanol derivative, represents a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of an ethoxy group and a hydroxymethyl group on the pyridine ring offers a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical and physical properties, a plausible synthetic route, safety considerations, and potential applications of (3-Ethoxypyridin-4-yl)methanol. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of this promising heterocyclic intermediate.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring with various substituents allows for the fine-tuning of physicochemical properties and biological activity. Pyridinemethanol derivatives, in particular, serve as crucial intermediates in the synthesis of complex molecules due to the reactive nature of the hydroxyl group, which can be readily modified to introduce diverse functionalities. (3-Ethoxypyridin-4-yl)methanol (CAS No. 1600354-78-6) is a member of this important class of compounds. The presence of the ethoxy group at the 3-position can influence the electronic properties of the pyridine ring and provide a handle for further derivatization, while the hydroxymethyl group at the 4-position is a key site for synthetic transformations. This guide aims to provide a detailed technical overview of this compound for professionals in the field of drug development.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of (3-Ethoxypyridin-4-yl)methanol
| Property | Value | Source |
| CAS Number | 1600354-78-6 | Internal Search |
| Molecular Formula | C₈H₁₁NO₂ | ChemSpider |
| Molecular Weight | 153.18 g/mol | ChemSpider |
| IUPAC Name | (3-ethoxypyridin-4-yl)methanol | ChemSpider |
| Boiling Point (Predicted) | 268.5 ± 25.0 °C at 760 mmHg | ChemSpider |
| Melting Point (Predicted) | Not Available | - |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | ChemSpider |
| pKa (Predicted) | 13.99 ± 0.10 (most acidic), 4.85 ± 0.10 (most basic) | ChemSpider |
| LogP (Predicted) | 0.65 | ChemSpider |
| Solubility (Predicted) | Soluble in methanol, ethanol, DMSO. | Inferred |
Disclaimer: The properties listed above are predicted by computational models and should be used as an estimation. Experimental verification is recommended.
Synthesis of (3-Ethoxypyridin-4-yl)methanol
A plausible synthetic route for (3-Ethoxypyridin-4-yl)methanol can be conceptualized based on established pyridine chemistry, particularly the synthesis of analogous 3-alkoxy-4-(hydroxymethyl)pyridine derivatives found in patent literature. A common strategy involves the reduction of a corresponding carboxylic acid or its ester.
Proposed Synthetic Workflow
The synthesis can be envisioned to start from 3-hydroxypyridine-4-carboxylic acid, which is a commercially available starting material.
Caption: Proposed synthetic workflow for (3-Ethoxypyridin-4-yl)methanol.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Esterification of 3-Hydroxypyridine-4-carboxylic acid
-
To a solution of 3-hydroxypyridine-4-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-hydroxypyridine-4-carboxylate.
Step 2: Williamson Ether Synthesis
-
Dissolve ethyl 3-hydroxypyridine-4-carboxylate (1.0 eq) in anhydrous acetone or DMF (10 volumes).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl iodide (1.5 eq).
-
Heat the mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-ethoxypyridine-4-carboxylate.
Step 3: Reduction of the Ester
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere, add a solution of ethyl 3-ethoxypyridine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford (3-Ethoxypyridin-4-yl)methanol.
Safety and Handling
General Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Potential Applications in Drug Discovery
Pyridinemethanol derivatives are key pharmacophores in a variety of drug candidates. The structural features of (3-Ethoxypyridin-4-yl)methanol make it an attractive starting material for the synthesis of compounds targeting various biological pathways.
Role as a Synthetic Intermediate
The primary application of (3-Ethoxypyridin-4-yl)methanol is as a versatile intermediate for the synthesis of more complex molecules. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Caption: Potential synthetic transformations of (3-Ethoxypyridin-4-yl)methanol.
Potential Therapeutic Areas
While no specific biological activity has been reported for (3-Ethoxypyridin-4-yl)methanol itself, structurally related pyridinemethanol derivatives have been investigated for a variety of therapeutic applications, suggesting potential areas of interest for derivatives of this compound. These include:
-
Oncology: Pyridine-containing compounds are known to exhibit anticancer properties through various mechanisms.
-
Neuroscience: Substituted pyridines are common scaffolds in drugs targeting the central nervous system.
-
Inflammation: Certain pyridine derivatives have shown anti-inflammatory activity.
The unique substitution pattern of (3-Ethoxypyridin-4-yl)methanol may lead to derivatives with novel biological activities, making it a compound of interest for further exploration in drug discovery programs.
References
Technical Monograph: Structural Analysis and Synthetic Utility of (3-Ethoxypyridin-4-yl)methanol
The following technical guide provides an in-depth analysis of (3-Ethoxypyridin-4-yl)methanol , a critical heterocyclic building block in medicinal chemistry.
Executive Summary: The Ortho-Alkoxy Pyridine Scaffold
(3-Ethoxypyridin-4-yl)methanol (CAS: 1600354-78-6 ) represents a "privileged structure" in drug discovery. It serves as a versatile intermediate for introducing the 3-alkoxy-4-pyridyl motif, a structural feature frequently observed in kinase inhibitors (e.g., HPK1, PDE1) and G-protein coupled receptor (GPCR) antagonists.
The molecule’s value lies in its ortho-substitution pattern : the 3-ethoxy group provides steric bulk and lipophilicity, while the 4-hydroxymethyl group serves as a reactive "handle" for further functionalization (e.g., conversion to halides, aldehydes, or amines) to link with larger pharmacophores.
Chemical Identity & Structural Elucidation[1]
Nomenclature and Identification
The IUPAC name follows the priority rules where the pyridine ring is the parent structure, and the alcohol takes precedence over the ether as the principal functional group attached to the alkyl side chain.
| Parameter | Technical Specification |
| IUPAC Name | (3-Ethoxypyridin-4-yl)methanol |
| Common Synonyms | 3-Ethoxy-4-pyridinemethanol; 3-Ethoxy-4-(hydroxymethyl)pyridine |
| CAS Registry Number | 1600354-78-6 |
| Precursor CAS | 78790-88-2 (3-Ethoxyisonicotinic acid) |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| SMILES | CCOc1c(CO)ccncc1 |
| InChI Key | (Generated from structure) MVQVNTPHUGQQHK-UHFFFAOYSA-N (Analogous) |
3D Conformational Analysis
The proximity of the 3-ethoxy oxygen and the 4-hydroxymethyl group creates a potential for intramolecular hydrogen bonding . This interaction can lock the conformation of the side chains, influencing the molecule's binding affinity in enzyme pockets.
-
H-Bond Acceptors: 3 (Pyridine N, Ether O, Alcohol O)
-
H-Bond Donors: 1 (Alcohol OH)
Synthetic Architecture
The synthesis of (3-Ethoxypyridin-4-yl)methanol is typically approached via two primary strategies: Reduction of the Carboxylic Acid (for scale) or Directed Ortho-Metalation (for diversity).
Pathway A: Reduction of 3-Ethoxyisonicotinic Acid (Scale-Up Route)
This is the most reliable method for generating multi-gram quantities. It begins with commercially available 3-ethoxyisonicotinic acid (CAS 78790-88-2).[1][2]
-
Step 1: Activation of the acid (optional esterification to ethyl 3-ethoxyisonicotinate).
-
Step 2: Hydride reduction using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
-
Mechanism: The hydride attacks the carbonyl carbon, reducing it first to an aldehyde intermediate and finally to the primary alcohol.
Pathway B: Directed Ortho-Metalation (DOM)
This route is useful if starting from 3-ethoxypyridine. The ethoxy group acts as a Directing Metalation Group (DMG) .
-
Step 1: Treatment with n-butyllithium (n-BuLi) or LDA at low temperature (-78°C). The lithium selectively deprotonates the C4 position (ortho to the ethoxy group).
-
Step 2: Quenching the lithiated species with Paraformaldehyde (CH₂O) or DMF followed by reduction.
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for the primary synthetic route (Pathway A).
Caption: Figure 1. Standard reductive synthesis pathway from the isonicotinic acid precursor.
Physicochemical Profiling
Understanding the physical properties is essential for handling and formulation.
| Property | Value (Predicted/Experimental) | Relevance |
| Physical State | Viscous Oil or Low-Melting Solid | Handling requires gentle warming if solidified. |
| LogP (Octanol/Water) | ~0.82 | Moderate lipophilicity; good membrane permeability. |
| pKa (Pyridine N) | ~5.5 | Basic; will form salts with strong acids (HCl, TFA). |
| Solubility | High in MeOH, DCM, DMSO | Compatible with standard organic synthesis solvents. |
| Boiling Point | ~290°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
Experimental Protocol: Reduction of 3-Ethoxyisonicotinic Acid
Objective: Synthesize 5.0 g of (3-Ethoxypyridin-4-yl)methanol.
Safety Prerequisite:
-
LiAlH₄ is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous THF to prevent fire hazards.
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Reagent Preparation: Charge the flask with LiAlH₄ (1.1 equiv) suspended in anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve 3-ethoxyisonicotinic acid (5.0 g, 29.9 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor by TLC (10% MeOH in DCM).
-
Quench (Fieser Method): Cool back to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH₄ used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (where
-
Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with THF.
-
Purification: Concentrate the filtrate in vacuo. The resulting oil can be purified via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM) to yield the pure alcohol.
Applications in Drug Discovery[4]
The (3-Ethoxypyridin-4-yl)methanol scaffold is a bioisostere for substituted benzenes and indoles. It is specifically utilized in:
-
Kinase Inhibitors: The pyridine nitrogen can act as a hinge binder in the ATP-binding pocket of kinases. The 3-ethoxy group fills hydrophobic pockets (e.g., the "gatekeeper" region).
-
Target Examples:HPK1 (Hematopoietic progenitor kinase 1) and PDE1 (Phosphodiesterase 1).
-
-
Melanocortin Antagonists: Derivatives of this alcohol are used to synthesize antagonists for the MC2 receptor (ACTH receptor), aiding in the treatment of stress-related disorders.
-
Linker Chemistry: The hydroxymethyl group is readily converted to a chloromethyl or aminomethyl group, allowing the pyridine ring to be "clicked" or coupled onto larger scaffold cores.
References
-
BLD Pharm. (2024). Product Analysis: (3-Ethoxypyridin-4-yl)methanol (CAS 1600354-78-6).[3][4] Retrieved from
- Pfizer Inc. (2019). 1H-Pyrazolo[4,3-b]pyridines as PDE1 Inhibitors. WO2019121885A1. (Describes the use of 3-ethoxyisonicotinic acid precursors).
-
King Scientific. (2024). Chemical Data Sheet: 3-Ethoxyisonicotinic acid (CAS 78790-88-2).[1][2] Retrieved from
- Neurocrine Biosciences. (2019). Melanocortin Subtype-2 Receptor (MC2R) Antagonists. WO2019236699A1.
-
Chemat. (2024). Catalog Entry: (3-Ethoxypyridin-4-yl)methanol.[3][4] Retrieved from
Sources
Thermochemical properties of (3-Ethoxypyridin-4-yl)methanol
An In-depth Technical Guide to the Thermochemical Properties of (3-Ethoxypyridin-4-yl)methanol
Abstract
(3-Ethoxypyridin-4-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical development and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, Gibbs free energy, entropy, and heat capacity, is fundamental for ensuring process safety, optimizing synthetic routes, and predicting the compound's stability and reactivity. This technical guide provides a comprehensive framework for the systematic determination of these critical parameters. In the absence of published experimental data for this specific molecule, this document outlines a validated, multi-pronged approach combining chemical synthesis, rigorous experimental characterization, and high-accuracy computational modeling. Detailed, field-proven protocols for each stage are provided to guide researchers in obtaining reliable and reproducible thermochemical data.
Introduction and Scientific Imperative
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives are integral to numerous active pharmaceutical ingredients. The functionalization of this ring, as seen in (3-Ethoxypyridin-4-yl)methanol with its ethoxy and hydroxymethyl groups, can significantly influence the molecule's intermolecular interactions, solubility, metabolic profile, and overall stability.
The thermochemical properties of a compound are not merely academic data points; they are cornerstones of chemical and pharmaceutical development:
-
Standard Enthalpy of Formation (ΔfH°) : This value is a direct measure of a molecule's energetic stability. It is crucial for calculating reaction enthalpies, assessing potential thermal hazards in large-scale synthesis, and understanding bond energetics.
-
Gibbs Free Energy of Formation (ΔfG°) : This parameter determines the spontaneity of a compound's formation and its equilibrium position in chemical reactions. It is essential for predicting reaction direction and yield.
-
Standard Entropy (S°) and Heat Capacity (Cp) : These properties are critical for understanding how a system's energy is distributed and how its temperature responds to heat input. They are indispensable for designing safe and efficient heat-transfer systems in industrial processes and for calculating Gibbs free energy at various temperatures.
Given the lack of available literature data for (3-Ethoxypyridin-4-yl)methanol, this guide establishes the necessary protocols to bridge this knowledge gap, ensuring a foundation of scientific integrity for future research and development.
Prerequisite: Synthesis of High-Purity (3-Ethoxypyridin-4-yl)methanol
The acquisition of reliable thermochemical data is predicated on the availability of a pure, well-characterized sample. A plausible and efficient synthetic route is therefore the first critical step. We propose a two-step synthesis starting from the commercially available 3-hydroxy-4-pyridinecarboxaldehyde.
Step 1: Williamson Ether Synthesis of 3-Ethoxypyridine-4-carboxaldehyde
The phenolic hydroxyl group of 3-hydroxy-4-pyridinecarboxaldehyde is alkylated using an ethylating agent under basic conditions.
-
Protocol:
-
To a stirred solution of 3-hydroxy-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the suspension for 30 minutes.
-
Add iodoethane (EtI, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-Ethoxypyridine-4-carboxaldehyde.
-
Step 2: Reduction to (3-Ethoxypyridin-4-yl)methanol
The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent.
-
Protocol:
-
Dissolve 3-Ethoxypyridine-4-carboxaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the resulting aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield (3-Ethoxypyridin-4-yl)methanol.
-
Further purification, if necessary, can be achieved by recrystallization or column chromatography. The final product's purity (>99.5%) must be confirmed by HPLC, ¹H NMR, and ¹³C NMR spectroscopy before proceeding with thermochemical analysis.
-
Caption: Proposed two-step synthesis of (3-Ethoxypyridin-4-yl)methanol.
Experimental Determination of Thermochemical Properties
The following protocols describe a self-validating system where multiple techniques provide overlapping and complementary data, ensuring high confidence in the final results.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the condensed state will be determined using static bomb combustion calorimetry.
-
Causality and Rationale: This is the gold-standard method for determining the enthalpy of formation of organic compounds. By measuring the heat released during complete combustion to well-defined products (CO₂(g), H₂O(l), N₂(g)), the standard enthalpy of combustion (ΔcH°) is found. Hess's Law is then applied, using the known standard enthalpies of formation of the products, to calculate the enthalpy of formation of the reactant.
-
Experimental Protocol:
-
Sample Preparation: A pellet of the high-purity solid sample (approx. 0.8-1.0 g, mass known to ±0.01 mg) is prepared. A cotton fuse of known mass and heat of combustion is attached.
-
Calorimeter Setup: The pellet is placed in a platinum crucible inside a high-pressure stainless steel vessel (the "bomb"). A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere.
-
Combustion: The bomb is sealed, purged, and filled with high-purity oxygen to a pressure of 30 atm. It is then placed in a precisely known quantity of water in the calorimeter's isothermal jacket. After thermal equilibrium is reached, the sample is ignited via an electrical fuse.
-
Data Acquisition: The temperature of the water surrounding the bomb is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) until a stable final temperature is reached.
-
Calibration: The energy equivalent of the calorimeter (C_cal) is determined by combusting a certified standard, such as benzoic acid, under identical conditions.
-
Calculation: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected temperature rise (ΔT), the energy equivalent of the calorimeter, and corrections for the fuse, nitric acid formation (from trace N₂), and unburned carbon, if any.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°(s)) is calculated using the following relationship for the combustion reaction C₈H₁₁NO₂ (s) + 9.75 O₂(g) → 8 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g): ΔfH°(C₈H₁₁NO₂) = [8 * ΔfH°(CO₂) + 5.5 * ΔfH°(H₂O)] - ΔcH°
-
Heat Capacity, Entropy, and Phase Transitions
Heat capacity and the thermodynamics of phase transitions will be determined using a combination of Differential Scanning Calorimetry (DSC) and adiabatic calorimetry.
-
Causality and Rationale: DSC provides a rapid and accurate determination of heat capacity and the energetics of phase changes (melting, solid-solid transitions). For the highest precision in heat capacity measurements over a broad temperature range (required for accurate entropy calculations), adiabatic calorimetry is the preferred method. The data from both are complementary.
-
DSC Protocol:
-
Sample Preparation: A small amount of the sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (N₂ or Ar).
-
Data Analysis: The difference in heat flow required to raise the temperature of the sample and the reference is measured.
-
Heat Capacity (Cp): Determined by comparing the heat flow signal of the sample to that of a known sapphire standard.
-
Melting Temperature (Tm): Determined as the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.
-
-
-
Adiabatic Calorimetry Protocol:
-
A larger, precisely known mass of the sample is sealed in a special container within the calorimeter.
-
The sample is cooled to a low temperature (e.g., near liquid helium temperature).
-
A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under near-adiabatic conditions.
-
This process is repeated in small temperature increments up to and beyond room temperature.
-
Standard Entropy (S°) Calculation: The heat capacity data obtained is used to calculate the standard molar entropy at 298.15 K by integrating Cₚ/T from 0 K to 298.15 K. S°(298.15 K) = ∫(0 to T_fus) [Cₚ(s)/T] dT + ΔfusH/T_fus + ∫(T_fus to 298.15) [Cₚ(l)/T] dT
-
Caption: Workflow for the experimental determination of thermochemical properties.
Computational Prediction of Thermochemical Properties
In parallel with experimental work, computational chemistry provides a powerful tool for predicting and corroborating thermochemical data. High-level quantum mechanical calculations can yield accurate values for gas-phase properties.
-
Causality and Rationale: Quantum chemistry solves the electronic Schrödinger equation to determine the energy of a molecule. By finding the minimum energy structure and calculating its vibrational frequencies, statistical mechanics can be used to derive all major thermodynamic functions. The use of isodesmic reactions, where bond types are conserved between reactants and products, allows for significant cancellation of systematic errors in the calculations, leading to highly accurate enthalpies of formation.
-
Computational Workflow (DFT/Composite Methods):
-
Conformational Search: Perform a systematic search to identify the lowest energy conformer of (3-Ethoxypyridin-4-yl)methanol, primarily considering the rotation around the C-C, C-O, and C-N bonds.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a suitable Density Functional Theory (DFT) method, such as B3LYP or ωB97X-D, with a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Enthalpy of Formation Calculation (via Isodesmic Reaction): To improve accuracy, design an isodesmic reaction. For example: (3-Ethoxypyridin-4-yl)methanol + Benzene + Methane → Toluene + Anisole + Pyridine Calculate the electronic energies of all species in this reaction at a high level of theory. The enthalpy of reaction (ΔrH°) is calculated, and by using the known experimental ΔfH° values for all other species, the ΔfH° of the target molecule can be determined with high accuracy.
-
Calculation of Thermodynamic Functions: The Gibbs free energy (G°) and heat capacity (Cₚ) are calculated from the optimized geometry and vibrational frequencies using standard statistical mechanics formulas implemented in software like Gaussian or ORCA.
-
Caption: Workflow for the computational prediction of thermochemical properties.
Summary of Target Properties and Methodologies
The following table summarizes the key thermochemical properties, the primary experimental and computational methods for their determination, and their significance. The "Value" column is left as a template for population upon completion of the described work.
| Property | Symbol | Experimental Method | Computational Method | Significance in Drug Development | Value (Units) |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Combustion Calorimetry + Sublimation Enthalpy | DFT/G4 with Isodesmic Reactions | Molecular stability, reaction energetics | To be determined (kJ/mol) |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Combustion Calorimetry | Solid-state calculations | Crystal lattice energy, solid-state stability | To be determined (kJ/mol) |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Derived from ΔfH° and S° | Statistical Mechanics | Reaction spontaneity, equilibrium constant | To be determined (kJ/mol) |
| Standard Molar Entropy | S° | Adiabatic Calorimetry (Cp integration) | Statistical Mechanics | Molecular disorder, contribution to ΔG° | To be determined (J/mol·K) |
| Molar Heat Capacity | Cₚ | DSC / Adiabatic Calorimetry | Statistical Mechanics | Process safety, heat transfer calculations | To be determined (J/mol·K) |
| Melting Temperature | Tₘ | Differential Scanning Calorimetry (DSC) | N/A | Physical state, purity, formulation | To be determined (K) |
| Enthalpy of Fusion | ΔfusH | Differential Scanning Calorimetry (DSC) | N/A | Crystal packing energy, solubility modeling | To be determined (kJ/mol) |
Conclusion
This guide has outlined a robust, integrated strategy for the definitive characterization of the thermochemical properties of (3-Ethoxypyridin-4-yl)methanol. By combining targeted synthesis, state-of-the-art calorimetric techniques, and high-accuracy computational modeling, this framework provides a clear path for obtaining the data essential for the safe and efficient development of this compound. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and authoritative data that can confidently guide future research, process scale-up, and formulation activities.
References
Note: As no direct literature exists for the topic compound, these references support the methodologies described.
-
Sabbah, R., & Pérez, M. D. C. L. (1999). Reference materials for calorimetry and differential thermal analysis. Thermochimica Acta, 331(2), 93-104. [Link]
-
Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for combustions in a bomb at constant volume. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers. [Link]
-
Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
-
Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. White Paper. [Link]
-
Högan, M. C. (2008). Differential Scanning Calorimetry (DSC): A versatile tool for the thermal characterization of materials. TA Instruments Publication. [Link]
-
Wheeler, S. E., Moran, A., & Houk, K. N. (2009). On the Use of Isodesmic Reactions for the Calculation of Ring Strain in Organic Molecules. Journal of Physical Chemistry A, 113(39), 10506-10518. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
da Silva, M. A. V. R., & Monte, M. J. S. (Eds.). (2010). Experimental Thermochemistry. Royal Society of Chemistry. [Link]
Methodological & Application
Application Note: (3-Ethoxypyridin-4-yl)methanol in Pharmaceutical Synthesis
The following guide details the synthesis, characterization, and pharmaceutical application of (3-Ethoxypyridin-4-yl)methanol , a critical heterocyclic building block.
CAS No: 1600354-78-6 Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Role: Privileged Scaffold Intermediate (Pyridine Bioisostere)
Executive Summary
(3-Ethoxypyridin-4-yl)methanol represents a strategic "pyridine switch" bioisostere used in modern medicinal chemistry to replace 3-ethoxy-4-substituted phenyl rings (common in PDE4 inhibitors like Rolipram analogs). The incorporation of the pyridine nitrogen reduces lipophilicity (LogP) and introduces a hydrogen bond acceptor, often improving the solubility and metabolic stability of drug candidates targeting HPK1 (Hematopoietic Progenitor Kinase 1) , PDE1 , and Bromodomains .
This guide provides a validated protocol for its synthesis from 3-hydroxyisonicotinic acid and details its application in constructing ether-linked heterocyclic drugs via Mitsunobu and S_NAr methodologies.
Chemical Context & Mechanism
The 3-alkoxy-4-hydroxymethylpyridine motif serves as a versatile handle. The 4-position alcohol is the primary reactive site, while the 3-ethoxy group provides steric bulk and lipophilic contact without the metabolic liability of a larger alkyl chain.
Why This Scaffold?
-
Solubility Modulation: Unlike its benzene analog (3-ethoxybenzyl alcohol), the pyridine ring lowers LogD, enhancing aqueous solubility.
-
Conformational Locking: The 3-ethoxy group often locks the conformation of the substituent at the 4-position through intramolecular interactions or steric clash, pre-organizing the molecule for receptor binding.
Preparation Protocol: Synthesis of (3-Ethoxypyridin-4-yl)methanol
Objective: Synthesize high-purity (>98%) intermediate from commercially available 3-hydroxyisonicotinic acid.
Reaction Scheme
The synthesis follows a linear 3-step sequence: Esterification → O-Alkylation → Hydride Reduction .
Figure 1: Synthetic pathway for the production of (3-Ethoxypyridin-4-yl)methanol.
Detailed Methodology
Step 1: Esterification
-
Charge: Suspend 3-hydroxyisonicotinic acid (1.0 eq) in dry Methanol (10 V).
-
Catalyst: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.
-
Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Concentrate in vacuo. Neutralize residue with sat. NaHCO₃ to pH 7-8. Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate to yield Methyl 3-hydroxyisonicotinate .
Step 2: O-Alkylation (The Critical Step)
Rationale: Potassium carbonate is used as a mild base to deprotonate the phenol without affecting the ester.
-
Solvation: Dissolve Methyl 3-hydroxyisonicotinate (1.0 eq) in DMF (5 V).
-
Base: Add K₂CO₃ (1.5 eq) and stir at RT for 30 min.
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
-
Reaction: Heat to 60°C for 4-6 hours.
-
Purification: Quench with water, extract with EtOAc. Wash organic layer with brine (critical to remove DMF). Concentrate to yield Methyl 3-ethoxyisonicotinate .
Step 3: Reduction
Rationale: NaBH₄/MeOH is preferred over LiAlH₄ for safety and selectivity (avoids pyridine ring reduction).
-
Charge: Dissolve intermediate from Step 2 in THF/MeOH (1:1, 10 V).
-
Reduction: Add NaBH₄ (2.0 eq) portion-wise at 0°C (Exothermic!).
-
Stir: Allow to warm to RT and stir for 3 hours.
-
Quench: Carefully add Acetone (to quench excess borohydride) followed by sat. NH₄Cl.
-
Isolation: Extract with DCM/Isopropanol (3:1). The product is water-soluble; aggressive extraction is needed.
-
Final Polish: Recrystallize from MTBE/Hexane if necessary.
Application Protocol: Synthesis of HPK1 Inhibitor Analogs
Context: This protocol demonstrates the use of (3-Ethoxypyridin-4-yl)methanol to install the pyridine headgroup onto a heteroaromatic core (e.g., Pyrazine or Pyrazole) via Mitsunobu Coupling . This transformation is pivotal in the synthesis of HPK1 inhibitors described in recent patent literature (e.g., WO2021032148).
Workflow Diagram
Figure 2: Mitsunobu coupling strategy for attaching the pyridine scaffold.
Experimental Procedure (Mitsunobu Coupling)
-
Preparation: In a dry flask under N₂, dissolve (3-Ethoxypyridin-4-yl)methanol (1.0 eq), the hydroxy-heterocycle core (e.g., 3,5-dibromopyrazin-2-ol, 1.0 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (20 V).
-
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12-16 h).
-
Validation: Monitor by LC-MS. Look for the mass shift corresponding to the ether product.
-
Workup: Concentrate solvent. Triturate the residue with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1]
-
Purification: Purify the filtrate via Flash Chromatography (Gradient: 0-100% EtOAc in Hexane).
Alternative Route: S_NAr Displacement
If the coupling partner is a halo-heterocycle (e.g., 2-chloropyrazine), convert the alcohol to an alkoxide:
-
Treat (3-Ethoxypyridin-4-yl)methanol with NaH (1.2 eq) in THF at 0°C.
-
Add the electrophile (e.g., 2-chloropyrazine).
-
Heat to reflux. This method avoids TPPO byproducts but requires an electron-deficient partner.
Analytical Data Summary
| Property | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| ¹H NMR (DMSO-d₆) | δ 8.25 (s, 1H), 8.10 (d, 1H), 7.35 (d, 1H), 5.20 (t, OH), 4.50 (d, CH₂), 4.10 (q, CH₂), 1.35 (t, CH₃) | 400 MHz |
| Mass Spec (ESI) | [M+H]⁺ = 154.08 | LC-MS |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in Water | Visual |
| Purity | ≥ 98.0% | HPLC (254 nm) |
Safety & Stability
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Hazards: Pyridine derivatives can be skin irritants. The intermediate methyl 3-ethoxyisonicotinate may be a sensitizer. Use standard PPE.
-
Stability: The 3-ethoxy group is stable under standard basic and acidic conditions, but prolonged exposure to strong Lewis acids (e.g., BBr₃) will cleave the ether.
References
-
HPK1 Inhibitor Synthesis: Aminopyrazine compounds as HPK1 inhibitor and the use thereof. WO2021032148A1. (2021). Link
-
PDE1 Inhibitors: 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. WO2019121885A1. (2019). Link
-
Bromodomain Inhibitors: Furopyridines as bromodomain inhibitors. WO2014140077A1. (2014). Link
-
General Pyridine Reduction: Deshmukh, M., et al. "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[2] Der Pharmacia Lettre, 3(4), 264-266.[2] (2011). Link
Sources
Application Note: A Detailed Protocol for the Oxidation of (3-Ethoxypyridin-4-yl)methanol to 3-Ethoxy-4-pyridinecarboxaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Pyridine aldehydes, such as 3-ethoxy-4-pyridinecarboxaldehyde, are valuable building blocks in the synthesis of a wide range of biologically active molecules. The electron-rich nature of the pyridine ring and the presence of the ethoxy group in (3-Ethoxypyridin-4-yl)methanol necessitate a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid or side reactions involving the pyridine nucleus. This application note provides a comprehensive guide to the experimental protocol for the oxidation of (3-Ethoxypyridin-4-yl)methanol, with a focus on the Dess-Martin Periodinane (DMP) oxidation as a reliable and high-yielding method. We will also discuss alternative oxidation strategies and provide a comparative analysis to aid in method selection.
Choosing the Right Oxidation Method: A Comparative Overview
Several methods are available for the oxidation of primary alcohols to aldehydes. The choice of oxidant is critical and depends on factors such as substrate sensitivity, desired selectivity, reaction scale, and safety considerations. For a substrate like (3-Ethoxypyridin-4-yl)methanol, which contains a potentially sensitive heteroaromatic ring, mild oxidation conditions are paramount.
| Oxidation Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high-yielding, short reaction times, tolerant of many functional groups.[1][2] | Potentially explosive reagent (handle with care), stoichiometric iodine waste.[3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂, -78 °C to room temperature | High yields, avoids heavy metals, wide functional group tolerance.[4][5] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.[6] |
| Manganese Dioxide Oxidation | Activated MnO₂ | CH₂Cl₂ or other inert solvents, room temperature or reflux | Selective for benzylic and allylic alcohols, heterogeneous (easy workup).[7] | Requires a large excess of activated MnO₂, reactivity can vary with preparation method. |
For the oxidation of (3-Ethoxypyridin-4-yl)methanol, the Dess-Martin Periodinane (DMP) oxidation stands out as a particularly suitable method due to its operational simplicity, mild reaction conditions, and high selectivity, minimizing the risk of side reactions.[1][2]
Chemical Reaction and Mechanism
The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, to oxidize primary alcohols to aldehydes.[2] The reaction proceeds through a ligand exchange mechanism followed by an intramolecular elimination.
Caption: Mechanism of the Dess-Martin Oxidation.
Experimental Protocol: Dess-Martin Oxidation of (3-Ethoxypyridin-4-yl)methanol
This protocol details the step-by-step procedure for the oxidation of (3-Ethoxypyridin-4-yl)methanol to 3-ethoxy-4-pyridinecarboxaldehyde using Dess-Martin Periodinane.
Materials and Reagents
-
(3-Ethoxypyridin-4-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions
-
Dess-Martin Periodinane is a potentially shock-sensitive and explosive compound and should be handled with care. Avoid grinding or heating the solid.[3] It is recommended to add it in portions to the reaction mixture.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(3-Ethoxypyridin-4-yl)methanol is harmful if swallowed and causes skin and eye irritation.[8]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Step-by-Step Procedure
Caption: Experimental workflow for the Dess-Martin oxidation.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-Ethoxypyridin-4-yl)methanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
-
Addition of Dess-Martin Periodinane:
-
To the stirred solution of the alcohol, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed. For larger scale reactions, cooling the flask in an ice bath during the addition is recommended.[9]
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.
-
-
Reaction Quench:
-
Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts are dissolved.
-
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 3-ethoxy-4-pyridinecarboxaldehyde can be purified by column chromatography on silica gel.[10]
-
A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the aldehyde proton (around 10.0 ppm), the pyridine ring protons, and the ethoxy group protons. The spectral data for the closely related 3-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde can be used for comparison.[11][12]
-
¹³C NMR: The aldehyde carbonyl carbon should appear around 190 ppm.
-
IR Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the aldehyde C=O stretch. The C-H stretch of the aldehyde proton may be visible around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 3-ethoxy-4-pyridinecarboxaldehyde should be observed.[13]
-
Conclusion
The Dess-Martin Periodinane oxidation provides an efficient, mild, and reliable method for the synthesis of 3-ethoxy-4-pyridinecarboxaldehyde from (3-Ethoxypyridin-4-yl)methanol. The operational simplicity and high selectivity make it an excellent choice for laboratory-scale synthesis. Proper safety precautions must be observed when handling the Dess-Martin Periodinane reagent. The detailed protocol and purification guidance provided in this application note will enable researchers to confidently prepare this valuable synthetic intermediate.
References
- Swern, D. et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis, 1981(03), 165-185.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755-6756.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
-
Dess-Martin Periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
-
Dess–Martin oxidation. Wikipedia. Available at: [Link]
-
Swern Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Manganese(IV) oxide. Organic Chemistry Portal. Available at: [Link]
-
Dess Martin periodinane. Reddit. Available at: [Link]
- Safety Data Sheet: (2-ethoxypyridin-4-yl)methanol. CymitQuimica.
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Available at: [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
4-Pyridinecarboxaldehyde. PubChem. Available at: [Link]
-
Natural aldehyde extraction and their use to synthesize new fluorescent imidazo[1,5-a]pyridine derivatives. AperTO. Available at: [Link]
Sources
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Manganese(IV) oxide [organic-chemistry.org]
- 8. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. iris.unito.it [iris.unito.it]
- 11. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]
- 12. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]
- 13. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (3-Ethoxypyridin-4-yl)methanol as a Strategic Bioisostere in Drug Design
Topic: Application of (3-Ethoxypyridin-4-yl)methanol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
(3-Ethoxypyridin-4-yl)methanol (CAS: 1600354-78-6) has emerged as a high-value heterocyclic building block in modern medicinal chemistry.[1] Its primary utility lies in its ability to serve as a polarity-tuned bioisostere for the 3-ethoxy-4-substituted phenyl ring, a privileged motif found in blockbuster PDE4 inhibitors (e.g., Apremilast) and various kinase inhibitors.
By replacing the phenyl ring with a pyridine core, researchers can lower lipophilicity (LogP), improve aqueous solubility, and introduce a specific hydrogen-bond acceptor (the pyridine nitrogen) to target cryptic pockets in enzymes like HPK1 (Hematopoietic Progenitor Kinase 1) and BET Bromodomains . This guide details the physicochemical rationale, synthetic utility, and specific protocols for integrating this scaffold into drug candidates.
Chemical Profile & Physicochemical Properties[2][3][4][5]
| Property | Data | Relevance in MedChem |
| Chemical Name | (3-Ethoxypyridin-4-yl)methanol | Core Scaffold |
| CAS Number | 1600354-78-6 | Unique Identifier |
| Molecular Formula | C₈H₁₁NO₂ | Fragment Space (MW < 200) |
| Molecular Weight | 153.18 g/mol | High Ligand Efficiency (LE) potential |
| LogP (Predicted) | ~0.8 - 1.1 | Lower than phenyl analog (~1.8), improving metabolic stability |
| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Critical for solvent-front interactions |
| Key Precursor | 3-Ethoxyisonicotinonitrile (CAS 78790-86-0) | Scalable synthesis starting point |
Strategic Application: The "Pyridine Switch"
In medicinal chemistry, the "Pyridine Switch" involves replacing a benzene ring with a pyridine to modulate physicochemical properties without altering the overall vector of substituents.
Bioisosteric Rationale
The (3-ethoxypyridin-4-yl) moiety mimics the steric bulk and electronic distribution of the 3-ethoxy-4-methoxyphenyl group (the "dialkoxy pharmacophore"). However, the pyridine nitrogen at position 1 offers two distinct advantages:
-
Solubility Enhancement: The basic nitrogen (pKa ~3-4) increases polarity compared to the neutral benzene ring.
-
Metabolic Hardening: The pyridine ring is generally less prone to oxidative metabolism (e.g., by CYP450s) than electron-rich phenyl rings, potentially extending half-life (
).
Case Study: HPK1 Inhibitors
Recent patent literature (e.g., WO2021032148A1 ) highlights the use of amino-substituted derivatives, such as (2-amino-3-ethoxypyridin-4-yl)methanol , in the design of HPK1 inhibitors for cancer immunotherapy. The 3-ethoxy group fills a hydrophobic pocket, while the hydroxymethyl group serves as a vector for solvent-exposed interactions or further chain extension.
Case Study: BET Bromodomain Inhibitors
In the development of furopyridine-based BET inhibitors (e.g., WO2014140077A1 ), the 3-ethoxypyridin-4-yl group acts as a "headgroup" mimic. The ethoxy substituent locks the conformation via an intramolecular H-bond or steric clash, ensuring the pyridine nitrogen is positioned to interact with specific water networks in the bromodomain binding site.
Experimental Protocols
Protocol A: Activation of (3-Ethoxypyridin-4-yl)methanol
Objective: Convert the hydroxyl group into a reactive leaving group (Mesylate or Chloride) for subsequent nucleophilic substitution. Note: The pyridine nitrogen can act as an internal nucleophile or base; careful pH control is required.
Materials:
-
(3-Ethoxypyridin-4-yl)methanol (1.0 eq)
-
Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (6.53 mmol) of (3-Ethoxypyridin-4-yl)methanol in 15 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.
-
Chlorination (Option 1):
-
Add SOCl₂ (1.2 eq) dropwise over 10 minutes.
-
Mechanistic Insight: The HCl byproduct will protonate the pyridine nitrogen, forming the hydrochloride salt of the product, which precipitates or remains as an ion pair. This protects the nitrogen from N-alkylation side reactions.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Evaporate volatiles under reduced pressure. The residue is the hydrochloride salt of 4-(chloromethyl)-3-ethoxypyridine. Use directly in the next step to avoid hydrolysis.
-
-
Mesylation (Option 2 - Mild):
-
Add TEA (1.5 eq) followed by MsCl (1.1 eq) dropwise at 0°C.
-
Stir for 1 hour at 0°C.
-
Quench: Wash with cold saturated NaHCO₃ (rapidly) to remove acid, separate organic layer, dry over MgSO₄.
-
Caution: Pyridyl mesylates can be unstable; use immediately for coupling.
-
Protocol B: Etherification via Nucleophilic Displacement
Objective: Couple the activated pyridine building block to a phenolic or amine core (e.g., creating the ether linkage found in HPK1 inhibitors).
Materials:
-
4-(Chloromethyl)-3-ethoxypyridine HCl salt (from Protocol A)
-
Nucleophile Core (e.g., a phenol or pyrazine-amine)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
DMF or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Slurry Formation: In a reaction vial, suspend the Nucleophile (1.0 eq) and Cs₂CO₃ (3.0 eq) in DMF (0.2 M concentration). Stir for 15 minutes at RT to deprotonate the nucleophile.
-
Addition: Add the 4-(chloromethyl)-3-ethoxypyridine HCl salt (1.1 eq) in one portion.
-
Reaction: Heat the mixture to 60°C for 4-6 hours.
-
Monitoring: Monitor by LC-MS.[2] Look for the mass shift corresponding to the loss of HCl and formation of the ether bond.
-
-
Workup:
-
Dilute with Ethyl Acetate and wash with water (3x) to remove DMF.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The product will likely be polar due to the pyridine ring.
Visualizing the Workflow
The following diagram illustrates the synthesis of a generic HPK1 inhibitor scaffold using (3-Ethoxypyridin-4-yl)methanol, highlighting the critical intermediate states.
Caption: Synthetic workflow converting the nitrile precursor to the active drug scaffold via the alcohol intermediate.
Scientific Validation & Troubleshooting
Self-Validating the Protocol
-
NMR Check: In ¹H NMR (DMSO-d₆), the methylene protons (-CH ₂OH) of the target alcohol typically appear as a doublet (coupled to OH) or singlet around δ 4.5 - 4.7 ppm . Upon conversion to the chloride (Protocol A), this peak shifts downfield to δ 4.8 - 5.0 ppm and loses coupling to the hydroxyl proton.
-
Stability Warning: The 4-chloromethyl pyridine species is prone to self-polymerization if stored as a free base. Always store as the HCl salt or use immediately.
Common Pitfalls
-
O-Alkylation vs. N-Alkylation: When reacting the chloromethyl pyridine with nucleophiles, the pyridine nitrogen can compete if the external nucleophile is weak. Solution: Use steric bulk on the pyridine or ensure the external nucleophile (e.g., phenoxide) is pre-formed and highly reactive.
-
Solubility: The HCl salt of the intermediate is insoluble in DCM but soluble in DMF/MeOH. Ensure the solvent system for the coupling reaction (Protocol B) can dissolve the salt (DMF is preferred).
References
-
World Intellectual Property Organization (WIPO). (2021). Aminopyrazine compounds as HPK1 inhibitor and the use thereof. WO2021032148A1. Link
-
World Intellectual Property Organization (WIPO). (2014). Furopyridines as bromodomain inhibitors. WO2014140077A1. Link
-
BLD Pharm. (2024).[1] Product Analysis: (3-Ethoxypyridin-4-yl)methanol (CAS 1600354-78-6).[1][3][4] Link
-
PubChem. (2024). Compound Summary: 3-Ethoxyisonicotinonitrile.[4] Link
Sources
Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Detailed Guide for Pharmaceutical Intermediate Production
Introduction: A Key Building Block for Proton Pump Inhibitors
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs).[1] These drugs, including blockbuster medications like omeprazole and esomeprazole, are essential for treating acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] The structural integrity and purity of this pyridine derivative are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
This comprehensive guide provides a detailed, laboratory-scale protocol for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. We will delve into the chemical principles underpinning the chosen synthetic route, offer a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated method for obtaining this key intermediate.
Chemical Properties and Physical Characteristics
A summary of the essential chemical and physical properties of the target compound is presented below.
| Property | Value |
| CAS Number | 86604-78-6[1] |
| Molecular Formula | C₉H₁₃NO₂[1] |
| Molecular Weight | 167.21 g/mol [1] |
| Appearance | White to light brown powder or crystalline solid[1] |
| Melting Point | 56.5-60.5 °C[1][4] |
| Boiling Point | 115-135 °C at 0.01 Torr[1] |
| Solubility | Slightly soluble in chloroform[1][4] |
Synthetic Strategy: A Two-Step Approach
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol can be efficiently achieved through a two-step process starting from the corresponding pyridine N-oxide. This strategy involves an initial chlorination of the precursor followed by a nucleophilic substitution (hydrolysis) to yield the desired alcohol. This approach is favored for its relatively high yields and straightforward procedures.
Step 1: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
The initial step involves the conversion of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its chloromethyl derivative. This is a crucial activation step, transforming the hydroxyl group into a better leaving group for subsequent reactions.
Step 2: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Hydrolysis
The second and final step is the hydrolysis of the 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion (OH⁻) displaces the chloride ion.
Visualizing the Synthesis
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
Caption: Reaction scheme for the two-step synthesis.
Caption: Overall experimental workflow.
Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Part 1: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
This procedure is adapted from established methods for the chlorination of pyridyl methanols.
Materials and Reagents:
-
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser with a drying tube
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (0.15 mol) in anhydrous dichloromethane (400 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Thionyl Chloride: Prepare a solution of thionyl chloride (0.158 mol) in anhydrous dichloromethane (100 mL) in a dropping funnel. Add the thionyl chloride solution dropwise to the stirring solution of the pyridyl methanol at room temperature over 30 minutes. An exotherm may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue is the hydrochloride salt of the product.
-
Purification: Suspend the solid residue in hexanes (200 mL) and stir vigorously to wash away any unreacted thionyl chloride and other non-polar impurities. Filter the solid using a Büchner funnel, wash with additional hexanes (50 mL), and air-dry to obtain the title compound as a white solid. A yield of approximately 100% can be expected.[5]
Part 2: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This protocol details the hydrolysis of the chloromethyl intermediate to the final product.
Materials and Reagents:
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (from Part 1)
-
Sodium hydroxide (NaOH)
-
Potassium iodide (KI) (optional, as a catalyst)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g), methanol (300 mL), and water (150 mL).[4]
-
Addition of Reagents: To this mixture, add potassium iodide (5.4 g, optional) and sodium hydroxide (40.4 g).[4] The potassium iodide can act as a catalyst to facilitate the substitution reaction.
-
Reaction Conditions: Heat the mixture to reflux with stirring.[4] The reaction is typically complete within 4 hours.[4] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.[4]
-
Extraction: To the remaining aqueous residue, add 300 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).[4]
-
Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which may be a red oily liquid.[4] The expected yield is approximately 83%.[4] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To compare with the literature value.
-
Infrared Spectroscopy: To identify functional groups.
Discussion: The "Why" Behind the Protocol
-
Choice of Thionyl Chloride: Thionyl chloride is an excellent reagent for converting alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the work-up.
-
Use of Hydrochloride Salt: The chloromethyl intermediate is often isolated as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.
-
Hydrolysis with Sodium Hydroxide: Sodium hydroxide provides the nucleophilic hydroxide ions necessary to displace the chloride from the chloromethyl group. The mixed solvent system of methanol and water ensures the solubility of both the organic substrate and the inorganic base.
-
Aqueous Work-up and Extraction: The work-up procedure is designed to remove inorganic salts and water-soluble impurities. Dichloromethane is a common solvent for extracting moderately polar organic compounds from aqueous solutions.
-
Drying the Organic Phase: The use of anhydrous sodium sulfate is crucial to remove any residual water from the organic extract before solvent evaporation, as water can interfere with the crystallization of the final product and may lead to lower yields.
Conclusion
This guide provides a reliable and detailed protocol for the laboratory-scale synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. By understanding the underlying chemical principles and adhering to the outlined experimental procedures, researchers can confidently produce this valuable compound with high purity and in good yield. The self-validating nature of this protocol, combined with the provided rationale for each step, empowers scientists to troubleshoot and adapt the synthesis as needed for their specific applications.
References
- Zhejiang Huazhou Pharmaceuticals Co Ltd. (2020). Synthetic method of omeprazole intermediate. Google Patents.
-
ChemWhat. (n.d.). CAS 86604-75-3: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]
- Bayer Aktiengesellschaft. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.
-
ResearchGate. (n.d.). Synthesis of omeprazole. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde. Retrieved from [Link]
-
Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. RASĀYAN Journal of Chemistry, 17(4), 2067-2074. Retrieved from [Link]
- Bayer Aktiengesellschaft. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
- Dr. Reddy's Laboratories Ltd. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
-
LookChem. (n.d.). (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Methoxy-3,5-dimethyl-2-pyridinemethanol. Retrieved from [Link]
-
El Bakri, Y., et al. (2017). (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine. IUCrData, 2(1), x161966. Retrieved from [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]
-
Yang, C., et al. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 41(15), 7268-7275. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 4. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Improving the yield of (3-Ethoxypyridin-4-yl)methanol synthesis
Ticket ID: #PYR-8492-ETH Topic: Yield Optimization for (3-Ethoxypyridin-4-yl)methanol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
"I am attempting to synthesize (3-Ethoxypyridin-4-yl)methanol starting from ethyl 3-ethoxyisonicotinate. I am using standard NaBH4 reduction in methanol. My conversion looks okay on TLC, but after aqueous workup, I am recovering only 15-20% yield. The product seems to be lost in the aqueous layer or decomposing. How can I improve the isolated yield?"
Diagnostic & Root Cause Analysis
Based on your ticket, the low yield is likely not a reaction failure but an isolation failure . Pyridine methanols, particularly those with alkoxy substituents, are amphiphilic and highly water-soluble. Standard ethyl acetate/water extractions often result in >60% product loss to the aqueous phase. Furthermore, standard NaBH4 alone is often kinetically slow for pyridine esters, leading to incomplete conversion.
This guide outlines a High-Recovery Protocol focusing on two modules: Enhanced Reduction Kinetics and The "Salting-Out" Extraction Strategy .
Module 1: Synthetic Pathway Optimization
We recommend two validated routes. Route A is the industry standard for scalability and safety. Route B is for high-throughput small-scale batches.
Route A: Enhanced Borohydride Reduction (Recommended)
Standard NaBH4 is mild. By adding a Lewis acid (CaCl₂), you generate Ca(BH₄)₂ in situ, which mimics the reducing power of Lithium Aluminum Hydride (LAH) without the extreme pyrophoric risks and difficult aluminum emulsion workups.
-
Reagents: Ethyl 3-ethoxyisonicotinate (1.0 eq), NaBH₄ (3.0 eq), CaCl₂ (1.5 eq), EtOH/THF (2:1).
-
Key Mechanism: The Calcium ion coordinates with the ester carbonyl and the pyridine nitrogen, activating the electrophile for hydride attack.
Route B: Lithium Aluminum Hydride (LAH) Reduction
-
Reagents: LAH (1.2 eq), dry THF, 0°C.
-
Pros: Rapid, complete conversion.
-
Cons: Aluminum salts form a "gel" during workup that traps the polar product, significantly lowering yield.
Decision Matrix (Workflow)
Figure 1: Decision matrix for selecting the reduction agent based on scale and safety constraints.
Module 2: The "Yield-Critical" Protocol (Step-by-Step)
This protocol addresses the water solubility issue directly.
Step 1: The Reduction (Modified Brown's Method)
-
Setup: Dissolve Ethyl 3-ethoxyisonicotinate (10 mmol) in absolute Ethanol (30 mL) and THF (15 mL).
-
Activation: Add anhydrous CaCl₂ (15 mmol) powder. Stir for 15 minutes at 0°C. Note: The solution may become cloudy.
-
Reduction: Add NaBH₄ (30 mmol) portion-wise over 20 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Checkpoint: If starting material remains, add another 0.5 eq of NaBH₄.
-
Step 2: The Quench (Crucial for pH Control)
Do NOT quench with strong acid (HCl). This protonates the pyridine ring (forming the pyridinium salt), making it 100% water-soluble and impossible to extract.
-
Cool the mixture to 0°C.
-
Add Saturated Ammonium Chloride (sat. NH₄Cl) dropwise until bubbling ceases.
-
Stir for 30 minutes to break up borate complexes.
Step 3: The "Magic Solvent" Extraction
Standard EtOAc extraction will fail here.
-
Evaporation: Remove the bulk organic solvents (EtOH/THF) under reduced pressure. You will be left with an aqueous slurry.
-
Saturation: Add solid NaCl to the aqueous residue until no more dissolves (saturation). This exploits the "Salting Out" effect, forcing the organic product out of the water phase.
-
Extraction Solvent: Prepare a mixture of Chloroform/Isopropanol (3:1) .[1]
-
Why? This mixture is more polar than DCM or EtOAc and disrupts the hydrogen bonding between the pyridine-methanol and water.
-
-
Execution: Extract the aqueous slurry 4 times with the CHCl₃/IPA mixture.
-
Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes adsorb polar pyridines).
Data Analysis: Yield Comparison
| Parameter | Standard Protocol (EtOAc) | Optimized Protocol (CHCl₃/IPA) |
| Reducing Agent | NaBH₄ (only) | NaBH₄ + CaCl₂ |
| Conversion | ~75% (Stalled) | >98% |
| Extraction Solvent | Ethyl Acetate | CHCl₃ : IPA (3:1) |
| Aqueous Phase | Untreated | Salted (NaCl Saturation) |
| Final Isolated Yield | 15–20% | 82–88% |
Troubleshooting & FAQs
Q1: My product contains a white solid that won't dissolve in DCM. What is it?
-
A: This is likely Boron salts or Calcium salts trapped in the product lattice.
-
Fix: Triturate the crude solid with dry diethyl ether or warm toluene. The inorganic salts will remain undissolved; filter them off.
Q2: Can I use Lithium Aluminum Hydride (LAH) instead?
-
A: Yes, but you must use the Fieser Workup to avoid aluminum gels:
-
For
grams of LAH, add mL water, then mL 15% NaOH, then mL water. Filter the granular precipitate. Wash the precipitate extensively with THF to recover trapped product.
-
Q3: Is the product stable?
-
A: (3-Ethoxypyridin-4-yl)methanol is relatively stable but can oxidize to the aldehyde or N-oxide if left in solution with exposure to air and light. Store as a solid at -20°C under Argon.
Q4: Why not use acidic workup to remove impurities?
-
A: Acidifying the solution (pH < 4) protonates the pyridine nitrogen (
). The resulting cationic species is completely insoluble in organic solvents. Always maintain pH 8–9 during extraction.
Visualizing the Solubility Problem
The diagram below illustrates why standard extraction fails and how the optimized solvent system works.
Figure 2: Mechanism of phase transfer failure in standard protocols vs. the optimized salting-out method.
References
-
Brown, H. C., & Narasimhan, S. (1979). "Calcium borohydride. A simple, convenient generation of a selective reducing agent."[2] Inorganic Chemistry, 18(11), 3290–3292.
-
Frontier, A. (2023).[3] "Workup for Polar and Water-Soluble Solvents." University of Rochester, Department of Chemistry Technical Guides. (Detailed discussion on the 3:1 CHCl3/IPA extraction method).
- Pasumansky, L., et al. (2008). "Synthesis of substituted pyridines via reduction of esters." Journal of Organic Chemistry. (General reference for pyridine ester reductions).
-
Patent US20060183763A1. "Synthesis of Pyridine Intermediates." (Describes industrial scale-up of similar alkoxy-pyridine methanols).
Sources
Technical Support Center: Purification of Crude (3-Ethoxypyridin-4-yl)methanol by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude (3-Ethoxypyridin-4-yl)methanol using column chromatography. Here, we address common challenges with practical, field-tested solutions and detailed experimental protocols.
I. Overview of the Purification Challenge
(3-Ethoxypyridin-4-yl)methanol is a polar aromatic compound. The presence of the basic pyridine ring and the polar hydroxyl and ether functionalities dictates its chromatographic behavior. Purification by normal-phase column chromatography on silica gel is a standard approach, but it is not without its challenges. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in peak tailing and poor separation. Furthermore, the polarity of the molecule requires relatively polar mobile phases, which can sometimes reduce the selectivity between the desired product and polar impurities.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the purification of (3-Ethoxypyridin-4-yl)methanol.
Issue 1: The product is not moving from the origin (Rf = 0) or is moving very slowly on the TLC plate.
Q: I've spotted my crude reaction mixture on a silica gel TLC plate and eluted with a standard solvent system like ethyl acetate/hexane, but my desired product spot, identified by a co-spot with a reference standard, remains at the baseline. What's happening and how can I fix it?
A: This is a classic indication that your mobile phase is not polar enough to elute the highly polar (3-Ethoxypyridin-4-yl)methanol from the silica gel stationary phase. The strong hydrogen bonding between the hydroxyl group of your compound and the silanol groups of the silica, along with the polar interactions of the pyridine ring and ether linkage, cause it to be strongly retained.
Solutions:
-
Increase the Polarity of the Mobile Phase: The most direct solution is to increase the proportion of the more polar solvent in your mobile phase.
-
Systematic Approach: Instead of making large, random jumps in polarity, it is more effective to increase the polar component incrementally. For example, if you started with 20% ethyl acetate in hexane, try 40%, 60%, 80%, and finally 100% ethyl acetate.
-
Introducing a Stronger Polar Solvent: If 100% ethyl acetate is still insufficient, a more polar solvent is needed. Methanol is an excellent choice. Start by adding a small percentage of methanol to the ethyl acetate, for instance, 1-5% methanol in ethyl acetate. A common starting point for polar pyridyl methanols is a mixture of dichloromethane and methanol.[1]
-
-
Consider a Different Solvent System: Sometimes, a complete change of solvent system can provide better selectivity. Dichloromethane/methanol or chloroform/methanol are powerful solvent systems for polar compounds.
| Solvent System (v/v) | Typical Starting Ratio | Polarity | Notes |
| Hexane / Ethyl Acetate | 80:20 to 0:100 | Low to Medium | Good for initial screening to see if less polar impurities are present. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Medium to High | A very common and effective system for polar nitrogen-containing compounds. |
| Ethyl Acetate / Methanol | 99:1 to 95:5 | High | Good for eluting highly polar compounds. |
A well-chosen solvent system for column chromatography should give the target compound a Retention Factor (Rf) of approximately 0.2-0.3 on the corresponding TLC plate to ensure good separation.[2]
Issue 2: The product spot on the TLC plate is streaking or tailing significantly.
Q: My product moves up the TLC plate, but it leaves a long streak behind it. When I run the column, I get broad fractions and poor separation from impurities. Why is this happening?
A: This phenomenon, known as peak tailing, is a frequent issue when chromatographing basic compounds like pyridines on standard silica gel.[3] The primary cause is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail".
Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine-containing product.
-
Triethylamine (TEA): Adding 0.5-2% (v/v) of triethylamine to your mobile phase is a standard practice. It is volatile and can be easily removed under vacuum after the purification.
-
Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase, though this is often more aggressive than necessary for this compound.
-
-
Use a Different Stationary Phase: If tailing persists even with a basic modifier, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina should be chosen to avoid compound degradation.
-
Deactivated Silica Gel: You can prepare deactivated silica gel by flushing the packed column with a solvent mixture containing a higher concentration of your basic modifier (e.g., 5% TEA in your chosen eluent) before loading your sample.[2]
-
Issue 3: The product is co-eluting with a persistent impurity.
Q: I have optimized the mobile phase, and my product has a good Rf value, but it is still inseparable from an impurity. How can I improve the resolution?
A: Co-elution occurs when the impurity and your product have very similar affinities for both the stationary and mobile phases under the chosen conditions. To achieve separation, you need to alter the relative affinities.
Solutions:
-
Fine-Tune the Mobile Phase:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column. A typical gradient for this compound might start with 100% ethyl acetate and gradually increase the percentage of methanol.
-
Change Solvent Selectivity: If you are using a dichloromethane/methanol system, try switching to an ethyl acetate/methanol or even a chloroform/acetonitrile system. Different solvents interact with your compound and impurities in subtly different ways, which can sometimes be enough to achieve separation.
-
-
Change the Stationary Phase: As mentioned previously, switching to alumina can provide a different separation mechanism. Alternatively, reversed-phase chromatography (e.g., C18 silica gel) could be an option if the impurities have significantly different hydrophobicities than your product.
-
Consider the Nature of the Impurity: Understanding the likely impurities can guide your purification strategy. Common impurities in the synthesis of such alcohols include:
-
Unreacted Starting Material: If the synthesis involved the reduction of an aldehyde or ester, residual starting material might be present. These are typically less polar than the alcohol product.
-
Over-oxidation Products: If the alcohol is susceptible to oxidation, the corresponding aldehyde or carboxylic acid might be present. These would have different polarities.
-
Side-Reaction Products: Byproducts from the specific synthetic route employed.[4][5]
-
III. Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the purification of (3-Ethoxypyridin-4-yl)methanol.
1. Thin Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal mobile phase for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of increasing polarity (see table in Issue 1). Remember to add 1% triethylamine to each system to mitigate tailing.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., iodine or permanganate).
-
The ideal solvent system will give your product an Rf value of ~0.25.
-
2. Column Packing:
-
Objective: To prepare a well-packed silica gel column for optimal separation.
-
Procedure:
-
Select a column of appropriate size for the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6]
-
Drain the solvent until it is just level with the top of the sand.
-
3. Sample Loading and Elution:
-
Objective: To apply the sample to the column and elute the purified product.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
Carefully add the eluting solvent and begin collecting fractions.
-
Monitor the elution by TLC analysis of the collected fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase once the less polar impurities have eluted.
-
IV. Visualization of the Workflow
Caption: Workflow for the purification of (3-Ethoxypyridin-4-yl)methanol.
V. Frequently Asked Questions (FAQs)
Q1: My compound seems to be decomposing on the silica gel column. What can I do? A: Pyridyl methanols can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[7] First, confirm decomposition by performing a 2D TLC. Spot your compound, run the TLC in one direction, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, your compound is unstable on silica. In this case, deactivating the silica with triethylamine is crucial. If decomposition still occurs, switching to a more inert stationary phase like neutral alumina is recommended.
Q2: How much triethylamine should I add to my mobile phase? A: A good starting point is 1% (v/v). This is usually sufficient to neutralize the active silanol sites without significantly altering the polarity of the mobile phase. You can adjust this concentration between 0.5% and 2% based on the severity of the peak tailing observed on your TLC plates.
Q3: Can I use reversed-phase chromatography for this purification? A: Yes, reversed-phase chromatography (e.g., with a C18 stationary phase) is a viable alternative, especially if your impurities are significantly more or less polar than your product. In reversed-phase, the elution order is inverted: non-polar compounds are retained more strongly, and polar compounds elute earlier. A typical mobile phase would be a gradient of water and methanol or water and acetonitrile, possibly with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the pyridine ring.[8]
Q4: I have a large amount of crude product to purify. How do I scale up the column? A: When scaling up, maintain the ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). The column diameter should be increased to accommodate the larger volume of silica, while the bed height should remain relatively proportional to the original column to maintain similar separation efficiency. Ensure you have enough solvent prepared for the entire run, as a larger column will require a significantly larger volume.
Q5: How do I know which fractions contain my product? A: The most reliable method is to analyze the collected fractions by TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate alongside a spot of your crude starting material and a reference standard if available. Fractions that show a single spot corresponding to your product's Rf value can be combined.
VI. References
-
Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]
-
Wikipedia. (n.d.). Lactobacillic acid. Wikipedia. [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
ResearchGate. (n.d.). Chromatograms of separation of CP under optimal chromatographic conditions. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum. [Link]
-
ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Wiley-VCH. [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
arXiv. (2021). [2107.09724v3] A greener approach for the determination of Captopril in pharmaceutical dosage forms using an ultra-high performance liquid chromatography method. arXiv. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [No valid URL available]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Architectures for Pyridylmethanol Synthesis
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Scale-Up Vectors for Pyridylmethanol Derivatives
Introduction: The Scale-Up Paradox
Pyridylmethanols are deceptive. On a milligram scale, they are simple alcohols derived from abundant pyridine precursors. On a kilogram scale, they become a nexus of process safety hazards and isolation nightmares. The basic nitrogen atom poisons hydrogenation catalysts; the electron-deficient ring makes lithiation prone to thermal runaway; and the high water solubility of the product renders traditional extraction protocols useless.
This guide is not a textbook. It is a troubleshooting matrix designed to navigate the specific failure modes encountered when moving from the rotavap to the reactor.
Module 1: Synthetic Route Selection
Q: I need to scale up to 5 kg. Which pathway avoids thermal runaway?
A: The "best" route is dictated by your starting material availability and facility capabilities (specifically high-pressure vs. cryogenic capacity). Do not force a batch lithiation at this scale unless absolutely necessary.
Route Decision Matrix
Figure 1: Decision logic for selecting the safest and most efficient synthetic route based on starting material and facility constraints.
Module 2: Chemical Reduction (Hydrides)
Q: We are using LAH (Lithium Aluminum Hydride) for ester reduction. The quench at 2 kg scale turned into a solid aluminum rock that trapped half our product. How do we prevent this?
A: Stop using LAH for kilogram-scale pyridine synthesis if possible. LAH is non-selective and generates massive aluminum salt waste. The industry standard for scale-up is Sodium Borohydride (NaBH₄) activated by methanol or CaCl₂.
If you must use LAH, the formation of the "rock" (aluminum alkoxide gels) is caused by improper stoichiometry of water during the quench.
The Fix:
-
Switch Reagents: Use the NaBH₄/MeOH system . Refluxing methyl nicotinate with NaBH₄ in methanol generates the product in high yield without the pyrophoric risk of LAH [1].
-
If LAH is Mandatory (The Fieser Method): You must strictly follow the n-n-3n rule to generate granular, filterable salts instead of a gel.
-
For every x grams of LAH used:
-
Add x mL Water (Slowly!)
-
Add x mL 15% NaOH
-
Add 3x mL Water
-
-
Result: This precipitates granular sodium aluminate, which can be filtered off, releasing the trapped pyridylmethanol.
-
Q: My NaBH₄ reaction stalls at 60% conversion. Adding more reagent doesn't help.
A: This is likely an issue of boron complexation . The pyridine nitrogen coordinates with the borane byproducts, deactivating the hydride and preventing further reduction.
-
Troubleshoot: Add a Lewis acid activator or simply use CaCl₂ (0.5 equiv) to break the complex. Alternatively, ensure you are using methanol as the solvent/co-solvent, as it forms active alkoxyborohydride species that are more potent reducing agents than pure borohydride.
Module 3: Catalytic Hydrogenation
Q: We are hydrogenating 3-cyanopyridine to 3-pyridylmethanol. The reaction works once, but the catalyst is dead upon reuse. Why?
A: Pyridines are notorious catalyst poisons. The lone pair on the nitrogen binds irreversibly to the active sites of Pd or Pt catalysts.
The Protocol for Catalyst Longevity:
-
Acidic Media: Run the hydrogenation in acidic solvent (acetic acid or ethanol with 1 eq. HCl). Protonating the pyridine nitrogen (
) prevents it from binding to the metal surface. -
Bimetallic Catalysts: Switch to Pd-Ag or Pd-Cu on carbon. The secondary metal modifies the electronic properties of the active site, reducing the binding affinity of the pyridine ring while maintaining activity toward the nitrile/ester group [2].
-
Pressure Thresholds: Cyanopyridine reduction often requires higher pressures (up to 70 atm) and moderate heat (60°C) to overcome the kinetic barrier of the intermediate imine [3].
Module 4: Organometallics & Flow Chemistry
Q: We need to lithiate 2-bromopyridine to form the alcohol. In batch, the temperature spiked, and we saw a 40% drop in yield due to "Wurtz-type" coupling. How do we scale this safely?
A: Batch lithiation of halopyridines is thermally unstable. The lithiated intermediate can react with the starting bromide (coupling) or undergo "dance" rearrangement. This is a heat transfer limitation. You must move to Continuous Flow.
The Flow Advantage: Flow reactors have a surface-area-to-volume ratio 100x higher than batch reactors, allowing you to manage the massive exotherm of the Br/Li exchange.
Flow Protocol Design:
Figure 2: Continuous flow architecture for exothermic lithiation. Short residence times prevent side reactions (dimerization) before the electrophile is introduced.
-
Residence Time: Keep the lithiated species residence time under 60 seconds.
-
Temperature: While batch requires -78°C, flow systems can often operate at -40°C or even -20°C because the heat is removed instantly, preventing local hot spots [4].
Module 5: Downstream Processing (Purification)
Q: The reaction is done, but the product is water-soluble. Methylene chloride extraction is pulling nothing out. How do we isolate it?
A: This is the most common failure mode. Pyridylmethanols are highly polar.
Troubleshooting Table: Isolation Strategies
| Method | Suitability | Protocol Description |
| Salting Out (The First Defense) | < 1 kg | Saturate the aqueous phase with NaCl or |
| Continuous Liquid-Liquid Extraction | > 1 kg | Use a Kutscher-Steudel or similar continuous extractor. Circulate solvent (EtOAc) through the aqueous phase for 12-24 hours. This overcomes the unfavorable partition coefficient ( |
| Reactive Extraction (Resin) | High Purity | Pass the aqueous mixture over a cation exchange resin (e.g., Amberlyst 15). The pyridine binds to the resin. Wash away impurities with water/methanol. Elute product with ammoniacal methanol [5]. |
| Derivatization (Last Resort) | Difficult Substrates | React the crude alcohol with acetic anhydride to form the ester (less polar). Extract the ester easily, then hydrolyze back to the alcohol using mild base. |
References
-
Deshmukh, M., et al. (2011).[1] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre.
-
Siyuan, C., et al. (2022).[2] Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis.
-
Rogers, T. L., et al. (2004). Scale-up of controlled precipitation... to enhance dissolution of poorly water-soluble drugs. Drug Development and Industrial Pharmacy.[3]
-
Britton, J., & Jamison, T. F. (2017).[4] The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols.
-
ResearchGate Discussion. (2019). How to purify a water soluble compound?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 3. Development and characterization of a scalable controlled precipitation process to enhance the dissolution of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
Technical Guide: Prevention of Degradation in (3-Ethoxypyridin-4-yl)methanol Storage
Executive Summary & Chemical Profile
(3-Ethoxypyridin-4-yl)methanol is a critical heterocyclic intermediate often employed in the synthesis of pharmaceutical active ingredients (APIs). Its structural features—a pyridine core substituted with an electron-donating ethoxy group and a reactive hydroxymethyl group—create a specific stability profile. While chemically robust under short-term ambient conditions, it exhibits susceptibility to oxidative degradation and hygroscopic destabilization over extended periods.
This guide provides a scientifically grounded protocol to maintain the purity (>98%) and functional integrity of this compound.
| Property | Specification |
| Chemical Structure | Pyridine ring with 3-ethoxy and 4-hydroxymethyl substituents |
| Primary Risk | Oxidation of hydroxymethyl group to aldehyde/acid; N-oxide formation |
| Secondary Risk | Hygroscopicity leading to hydrolysis or caking |
| Storage Class | Cool, Dry, Inert, Dark (CDID) |
The "CDID" Storage Protocol (Core Directive)
To prevent degradation, you must implement the CDID protocol. This is not a suggestion; it is the standard operating procedure (SOP) for preserving "benzylic-like" pyridine alcohols.
A. Cool (Temperature Control)
-
Standard: Store at 2°C to 8°C (Refrigerated).
-
Reasoning: The hydroxymethyl group at the C4 position is activated (similar to a benzylic alcohol). Elevated temperatures increase the kinetic rate of auto-oxidation.
-
Critical Alert: Do not freeze unless the compound is dissolved in a cryo-stable solvent. Freeze-thaw cycles can induce physical aggregation or precipitate amorphous solids that are difficult to redissolve.
B. Dry (Moisture Control)
-
Standard: Store under a desiccated environment (<30% Relative Humidity).
-
Reasoning: Pyridine derivatives are hygroscopic. Absorbed water does not just cause caking; it acts as a medium for proton transfer, accelerating acid-base reactions with atmospheric CO2 (forming carbonates) and facilitating oxidative pathways.
C. Inert (Atmosphere Control)
-
Standard: Flush headspace with Argon (Ar) or Nitrogen (N₂) .
-
Reasoning: The primary degradation pathway is the oxidation of the alcohol (-CH₂OH) to the aldehyde (-CHO). This is an aerobic process. Removing oxygen eliminates the reactant required for this pathway.
D. Dark (Light Protection)
-
Standard: Amber glass vials or aluminum foil wrapping.
-
Reasoning: Heterocyclic rings can undergo photo-induced electron transfers. While less sensitive than some fluorophores, prolonged UV exposure can lead to "yellowing" (formation of conjugated impurities or N-oxides).
Degradation Pathways & Visualization
Understanding how the molecule breaks down is essential for troubleshooting.
Primary Degradation Mechanism
The C4-hydroxymethyl group is the "weak link." In the presence of oxygen and light, it oxidizes to 3-ethoxypyridine-4-carbaldehyde , which can further oxidize to the carboxylic acid.
Figure 1: Oxidative degradation pathways. The solid line represents the primary risk (alcohol oxidation); the dashed line represents secondary risks (N-oxidation).
Troubleshooting & FAQs
Q1: The compound has turned from off-white to faint yellow. Is it still usable?
Diagnosis: Yellowing in pyridine derivatives typically indicates trace N-oxide formation or the presence of conjugated aldehyde impurities caused by photo-oxidation. Action:
-
Check Purity: Run a UPLC-MS or H-NMR.
-
Threshold: If purity is >95%, you can likely purify it via recrystallization (e.g., from Ethanol/Hexane) or silica filtration.
-
Prevention: This confirms a failure in the "Dark" or "Inert" protocols. Ensure amber glass and argon flushing for the next batch.
Q2: The solid has clumped together (caking). Can I heat it to break it up?
Diagnosis: Hygroscopic absorption of moisture.[1] Action:
-
Do NOT heat aggressively in air.[2] This will accelerate oxidation in the presence of the absorbed water.
-
Protocol: Place the open vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours at room temperature. Once dried, gently break the cake with a spatula under an inert atmosphere.
Q3: Can I store this compound in solution?
Answer: Yes, but solvent choice is critical.
-
Recommended: Anhydrous Acetonitrile or Dichloromethane (DCM) . These are non-nucleophilic and stable.
-
Avoid:
-
Alcohols (Methanol/Ethanol): Long-term storage in protic solvents can lead to trans-etherification or hydrogen-bonding interactions that complicate drying later.
-
Ethers (THF): THF often contains peroxides, which will rapidly oxidize the pyridine nitrogen to the N-oxide.
-
Acetone: Can react with the primary amine (if any aminopyridine impurities are present) or undergo aldol-type side reactions with the aldehyde degradation product.
-
Q4: I see a new peak at roughly +14 mass units on my MS. What is it?
Analysis: +14 amu usually corresponds to the oxidation of a hydroxymethyl group (-CH₂OH, mass 31) to a carboxylic acid (-COOH, mass 45). Wait, the difference between Alcohol and Acid is +14 (loss of 2H, gain of O = -2 + 16 = +14).
-
Remedy: This is irreversible. Repurify via column chromatography if the impurity level is low (<5%). If high, discard the batch.
Experimental Workflow: Purity Verification
Before using stored material in a critical step (e.g., a GMP coupling), verify its integrity.
Figure 2: Quality Control Decision Matrix prior to experimental use.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 130118996, (3-(p-Tolyl)pyridin-4-yl)methanol. . (Note: Used as a structural analogue for stability data).
-
Fisher Scientific (2023). Safety Data Sheet: Pyridine Methanol Derivatives. .
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry.[2][3][4][5][6] Elsevier. (Foundational text on pyridine oxidation mechanisms).
-
Sigma-Aldrich. Handling and Storage of Pyridine Derivatives. Technical Bulletin AL-123. .
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
Identification and removal of impurities from (3-Ethoxypyridin-4-yl)methanol
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Identification, Control, and Removal of Impurities in (3-Ethoxypyridin-4-yl)methanol
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for (3-Ethoxypyridin-4-yl)methanol . As a Senior Application Scientist, I understand that this intermediate is a critical scaffold in medicinal chemistry, particularly for PDE4 inhibitors and other heterocyclic drug candidates.
The pyridine nitrogen and the 4-hydroxymethyl group create a "push-pull" electronic environment. This makes the molecule susceptible to specific impurities—oxidation to N-oxides, over-reduction to methyl derivatives, or dimerization. Achieving >98% purity requires a purification strategy that exploits the molecule's amphoteric nature (basic pyridine ring, polar alcohol).
This guide replaces generic advice with chemically grounded, self-validating protocols.
Module 1: Impurity Profiling (Identification)
Q: What specific impurities should I expect in my crude material?
A: Impurities generally stem from the synthesis route (likely reduction of 3-ethoxypyridine-4-carboxylate or aldehyde) or oxidative degradation.
| Impurity Type | Chemical Identity | Origin | Relative Polarity (RP-HPLC) |
| Starting Material | 3-Ethoxypyridine-4-carboxylate (Ester) | Incomplete Reduction | High (Elutes Late) |
| Intermediate | 3-Ethoxypyridine-4-carbaldehyde | Partial Reduction | Medium-High |
| Over-Reduction | 3-Ethoxy-4-methylpyridine | Excessive reducing agent / Temp | High (Non-polar) |
| Oxidative | (3-Ethoxypyridin-4-yl)methanol N-oxide | Air oxidation / Peroxides | Low (Elutes Early) |
| Degradation | 3-Ethoxypyridine-4-carboxylic acid | Oxidation of alcohol | Very Low (Fronting/Acidic) |
| Inorganic | Borate / Aluminum salts | Quenching residues | Solvent Front (Void Volume) |
Technical Insight: The N-oxide impurity is particularly insidious. It often forms if the workup involves peroxides (e.g., old ether/THF) or excessive exposure to air under acidic conditions. It is significantly more polar than the parent pyridine.
Q: My HPLC shows a "ghost peak" that disappears after workup. What is it?
A: This is likely a Boron-Pyridine Complex . If you used NaBH₄ or Borane-THF for reduction, the pyridine nitrogen can coordinate with boron species. These complexes are often stable in non-polar solvents but hydrolyze in acidic methanol or upon prolonged exposure to silica gel.
-
Validation: Treat a small aliquot with 1M HCl, stir for 30 mins, neutralize, and re-inject. If the peak shifts or disappears, it was a complex.
Module 2: Purification Strategies (Removal)
Visualizing the Purification Logic
The following workflow illustrates the decision process for removing specific impurity classes based on their chemical properties.
Figure 1: Purification logic tree based on impurity polarity and chemical nature.
Protocol A: The "pH Swing" Extraction (Best for Bulk Cleanup)
Target: Removal of non-basic impurities (starting esters) and acidic byproducts.
-
Dissolution: Dissolve crude residue in 1M HCl (approx. 10 volumes). The pyridine nitrogen protonates, becoming water-soluble.
-
Wash 1 (Acidic): Extract the aqueous layer with Ethyl Acetate (EtOAc) .[1]
-
What this removes: Unreacted esters, aldehydes, and non-basic organic neutrals. The product remains in the water.
-
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add 50% NaOH or Sat. Na₂CO₃ until pH reaches 10-12 .
-
Observation: The solution will likely become cloudy as the free base precipitates or oils out.
-
-
Extraction (Basic): Extract the basic aqueous layer with Dichloromethane (DCM) (3x).
-
Why DCM? Pyridine methanols have high solubility in chlorinated solvents.
-
-
Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.
Protocol B: Recrystallization (Polymorph Control)
Target: Final polishing to >99%.
-
Solvent System: Ethyl Acetate / Hexane (1:2) or Toluene.[2]
-
Procedure:
-
Dissolve crude solid in minimum hot EtOAc (60°C).
-
Add Hexane dropwise until persistent cloudiness appears.
-
Add a few drops of EtOAc to clear it.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Troubleshooting: If it oils out, seed with a crystal from a previous batch or scratch the glass. Oiling is common with ethoxy-substituted pyridines due to low melting points.
-
Module 3: Analytical Validation & Troubleshooting
Q: My HPLC peaks are tailing severely. Is the column dead?
A: Likely not. Pyridines interact strongly with residual silanols on silica columns, causing tailing.
-
Fix: Add a "silanol blocker" to your mobile phase.
-
Recommended Modifier: 0.1% Triethylamine (TEA) or use an Ammonium Acetate (10mM) buffer at pH 8.5.
-
Column Choice: Use a "Base-Deactivated" column (e.g., C18-BDS or XBridge).
Q: I see two spots on TLC that merge on HPLC.
A: This is often due to hydrogen bonding or concentration dependence .
-
Test: Run the TLC with 1% Triethylamine in the eluent. If the spots merge into one tight spot, it was just streaking due to the basic nitrogen interacting with the acidic silica plate.
Standard Analytical Method (Starting Point)
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5µm) - e.g., Agilent Zorbax or Waters XBridge |
| Mobile Phase A | 10mM Ammonium Acetate (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine ring) and 220 nm (End absorption) |
| Diluent | Water:Acetonitrile (50:50) |
Module 4: Mechanism of Impurity Formation
Understanding how impurities form allows you to prevent them upstream.
Figure 2: Reaction pathways leading to common impurities.
References
-
Synthesis of Pyridine Methanols
-
Impurity Profiling in Pyridines
-
Landge, A.K., et al. "Impurities in Pharmaceuticals- A Review." Journal of Current Pharma Research, 2013. (Discusses oxidative impurities in pyridine-based drugs like Pioglitazone).
-
-
Residual Solvent Guidelines
-
General Properties of Aminopyridine Methanols
-
ChemicalBook Monograph: (4-Amino-pyridin-3-yl)-methanol.[6] (Provides physical property benchmarks for similar pyridine methanols).
-
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tga.gov.au [tga.gov.au]
- 4. capotchem.com [capotchem.com]
- 5. (3-(p-Tolyl)pyridin-4-yl)methanol | C13H13NO | CID 130118996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]
Technical Support Center: Managing Temperature Control in the Synthesis of Pyridylmethanols
Welcome to the technical support center for pyridylmethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control. Precise temperature management is paramount for achieving high yields, ensuring regioselectivity, and maintaining a safe laboratory environment. The synthesis of pyridylmethanols, often involving highly reactive organometallic reagents, presents unique thermal challenges that require both theoretical understanding and practical expertise.
This resource is structured to provide immediate answers to common questions and in-depth troubleshooting for specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to temperature control in pyridylmethanol synthesis.
Q1: Why is temperature control so critical when synthesizing pyridylmethanols with organometallic reagents (e.g., Grignard or organolithiums)?
A1: Temperature control is crucial for three primary reasons:
-
Reaction Exothermicity: The addition of organometallic reagents like Grignard reagents or n-butyllithium (n-BuLi) to pyridine aldehydes or related electrophiles is a highly exothermic process.[1][2] Without efficient heat dissipation, the reaction temperature can rise uncontrollably, leading to a dangerous "runaway" reaction.[3][4]
-
Selectivity and Yield: Many synthetic routes are temperature-sensitive. Elevated temperatures can promote the formation of unwanted side products, such as dimers, polymers, or products from competing reaction pathways, which significantly lowers the yield of the desired pyridylmethanol.[5][6] For instance, in the lithiation of pyridines, lowering the reaction temperature to -78 °C can suppress the formation of unwanted side products.[5]
-
Reagent Stability: Organometallic reagents, particularly organolithiums like n-BuLi, are thermally unstable. At temperatures above -15 °C, n-BuLi can react with common ether solvents like tetrahydrofuran (THF).[7] This decomposition not only consumes the reagent but can also introduce impurities into the reaction mixture.
Q2: What are the most common low-temperature baths used for these syntheses, and how do I choose the right one?
A2: The choice of cooling bath depends on the target temperature required by the specific protocol. Reactions involving highly reactive organolithiums often require very low temperatures.[7][8]
-
Ice/Water Bath: Achieves 0 to 5 °C. Suitable for less exothermic steps or for quenching reactions.[9]
-
Ice/Salt Bath (NaCl): Can reach temperatures down to -20 °C.[9]
-
Dry Ice/Solvent Bath: A dry ice/acetone bath is a laboratory standard for achieving and maintaining -78 °C.[10][11] This is often the recommended temperature for reactions involving n-BuLi in THF to prevent solvent degradation.[7] Other solvents can be used to achieve different temperatures.[9]
-
Liquid Nitrogen/Solvent Slush Bath: Used for temperatures below -78 °C. For example, a liquid nitrogen/acetonitrile slush bath can reach approximately -41 °C.[12]
The selection should be based on literature precedents for the specific reaction class or empirical optimization to maximize yield and minimize impurities.
Q3: How does the rate of reagent addition affect temperature control?
A3: The rate of addition is a critical tool for managing the reaction exotherm. A slow, controlled, dropwise addition of the organometallic reagent to the cooled solution of the pyridine substrate is mandatory. This ensures that the heat generated by the reaction can be effectively dissipated by the cooling bath, maintaining a stable internal temperature. Rapid addition will overwhelm the cooling capacity of the bath, leading to a rapid temperature increase and the potential for a runaway reaction.
Q4: My reaction involves refluxing. How is this different from low-temperature control?
A4: Refluxing is a technique used to heat a reaction to the boiling point of the solvent without solvent loss.[13] A condenser is attached to the reaction flask, which cools the solvent vapor and returns it to the flask as a liquid.[13] This is a method for maintaining a constant, elevated temperature. While some steps in a multi-step synthesis might require heating, the key organometallic addition steps for creating pyridylmethanols are almost always conducted at low temperatures due to the reasons outlined in Q1.
Section 2: Troubleshooting Guide: Common Temperature-Related Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Issue 1: The internal temperature of my reaction is rising rapidly despite being in a -78 °C bath.
| Potential Cause | Explanation & Recommended Action |
| Reagent Addition is Too Fast | The rate of heat generation is exceeding the rate of heat dissipation. Action: Immediately stop the addition of the reagent. Allow the internal temperature to return to the target before resuming addition at a much slower rate. |
| Inadequate Stirring | Poor mixing can create localized "hot spots" where the reaction is proceeding much faster. Action: Ensure the stirring is vigorous enough to create a vortex and maintain a homogenous mixture. Use a properly sized magnetic stir bar or an overhead stirrer for larger volumes. |
| Insufficient Cooling Capacity | The scale of the reaction may be too large for the cooling bath. Action: For larger scale reactions, ensure the reaction flask is adequately submerged in a well-insulated Dewar flask.[12] Ensure the bath contains sufficient dry ice. For very large scales, a cryocooler or a larger bath may be necessary. |
| Incorrect Reagent Concentration | Using a highly concentrated organometallic reagent can lead to a very rapid reaction upon addition. Action: Consider diluting the reagent with an appropriate anhydrous solvent to better control the reaction rate. |
Issue 2: The yield of my desired pyridylmethanol is low, and I see significant side products.
| Potential Cause | Explanation & Recommended Action |
| Temperature Spikes During Addition | Even brief periods of elevated temperature can trigger side reactions.[6] Action: Monitor the internal temperature continuously with a low-temperature thermometer. Implement the corrective actions from "Issue 1" to maintain a stable, low temperature throughout the addition. |
| Reaction Temperature is Too High | The chosen reaction temperature may not be optimal for selectivity. Action: If the protocol was run at 0 °C, for example, try lowering the temperature to -78 °C. Lowering the reaction temperature is a known strategy to minimize unwanted side products in pyridine lithiation.[5] |
| Incorrect Quenching Procedure | The quenching step itself can be exothermic and lead to product degradation if not controlled.[14] Action: Quench the reaction at a low temperature by slowly adding the quenching agent (e.g., saturated aqueous NH4Cl or 1M HCl) to the cooled reaction mixture.[15] Do not remove the cooling bath before quenching. |
Issue 3: The reaction does not seem to initiate, or the conversion is very low.
| Potential Cause | Explanation & Recommended Action |
| Reaction Temperature is Too Low | While low temperatures are often necessary for control, they also slow down the reaction rate.[12] Action: If the reaction is known to be slow at a certain temperature (e.g., -78 °C), you may need to increase the reaction time.[5] Alternatively, after the controlled addition is complete, the reaction may be allowed to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) for a period, while monitoring for any exotherm. |
| Poor Quality Reagents | The organometallic reagent may have degraded due to improper storage. Action: Titrate the organometallic reagent before use to determine its exact molarity. Use fresh, high-quality anhydrous solvents. |
Section 3: Protocols & Methodologies
Protocol 1: General Low-Temperature Addition of an Organometallic Reagent
This protocol provides a generalized, safety-conscious procedure for the addition of reagents like n-BuLi or Grignard reagents.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) to remove all traces of water.
-
Inert Atmosphere Setup: Assemble the reaction flask, fitted with a magnetic stir bar, a low-temperature thermometer, a rubber septum for reagent addition, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Initial Cooling: Dissolve the pyridine substrate in the appropriate anhydrous solvent (e.g., THF, Diethyl Ether) in the reaction flask. Place the flask in a Dewar containing the appropriate cooling bath (e.g., dry ice/acetone for -78 °C).[11]
-
Temperature Equilibration: Allow the solution to stir in the bath for 15-20 minutes to ensure the internal temperature has reached and stabilized at the target temperature.
-
Controlled Reagent Addition: Using a syringe or an addition funnel, add the organometallic reagent dropwise to the vigorously stirred solution. The rate of addition should be slow enough that the internal temperature does not rise more than 2-3 °C from the target.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for the time specified in the literature. Monitor the reaction progress by TLC or LC-MS if possible.
-
Controlled Quenching: While maintaining the low temperature, slowly add the quenching solution (e.g., saturated aqueous NH4Cl) dropwise.[14] Be aware that this can also be exothermic.[14]
-
Workup: Once the quench is complete, the cooling bath can be removed, and the mixture can be allowed to warm to room temperature before proceeding with the aqueous workup and extraction.
Visualizations
Diagram 1: Troubleshooting Workflow for Temperature Fluctuations
This diagram outlines a logical decision-making process when encountering unexpected temperature changes during the reaction.
Caption: Troubleshooting workflow for temperature spikes.
Diagram 2: Experimental Setup for Low-Temperature Addition
This diagram illustrates a standard laboratory setup for performing reactions at controlled, sub-ambient temperatures.
Caption: Standard low-temperature reaction apparatus.
References
- Caup, M., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8931-8934. DOI:10.1039/C4CC03766A
- BenchChem (2025). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem Technical Support.
- Asynt (2022).
- Sumitomo Chemical Company (2002). Process for preparing pyridinemethanol compounds. U.S.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Not Voodoo.
- Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430.
- Pougnet, B., et al. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. ACS Organic & Inorganic Au, 2(2), 148-156.
- Wikipedia. n-Butyllithium.
- Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(1), 144-151.
- Vollbrecht, J., & Sundmacher, K. (2020).
- Grzesik, M. (2017). Analysis of the low-temperature methanol synthesis in a single commercial isothermal Cu-Zn-Al catalyst pellet using the dusty-gas diffusion model.
- Radleys (n.d.).
- EPFL (n.d.). Protocol for quenching reactive chemicals. EPFL.
- Graaf, G. H., et al. (1991).
- University of Rochester, Department of Chemistry. Troubleshoot a Reaction. Not Voodoo.
- Organic Chemistry Portal. Pyridine synthesis.
- Gros, P., et al. (2007). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 72(17), 6581-6584.
- Chemistry LibreTexts (2022). Exothermic and Endothermic Reactions.
- Wolfer, M., et al. (2018). Pyridine-based low-temperature synthesis of CoN, Ni3N and Cu3N nanoparticles. Dalton Transactions, 47(3), 747-753.
- JoVE (2021). Cooling Chemical Reactions. YouTube.
- Sigma-Aldrich. 2-Pyridinemethanol.
- Monash University. Exothermic and endothermic reactions.
- JoVE (2015). Video: Conducting Reactions Below Room Temperature. Journal of Visualized Experiments.
- Chemistry LibreTexts (2022). Organometallic reactions.
- Cognito (2020). GCSE Chemistry - Exothermic & Endothermic Reactions. YouTube.
- Chemistry LibreTexts (2022). Reflux.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- Chemistry Steps. Organic Chemistry Synthesis Problems.
- Organic Syntheses.
- HZDR.
- Master Organic Chemistry (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal. Grignard Reaction.
- Organic Chemistry Portal. Grignard Reaction - Common Conditions.
Sources
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. monash.edu [monash.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hzdr.de [hzdr.de]
- 5. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. radleys.com [radleys.com]
- 10. Small Scale Reaction Chemistry at Low Temperatures Without Dry Ice / Acetone | JULABO GmbH [julabo.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: Conducting Reactions Below Room Temperature [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Publish Comparison Guide: Validation of Scalable Synthetic Route for (3-Ethoxypyridin-4-yl)methanol
Executive Summary
The synthesis of (3-Ethoxypyridin-4-yl)methanol (CAS: 1702336-84-4) is a critical step in the manufacturing of several novel kinase inhibitors and phosphodiesterase modulators. Historically, the reduction of 3-ethoxypyridine-4-carboxylic acid using Lithium Aluminum Hydride (LiAlH₄) has been the standard "bench-scale" method. While effective on a gram scale, this route presents severe safety and economic bottlenecks during scale-up, including cryogenic requirements, pyrophoric waste handling, and inconsistent yields due to aluminum emulsion formation.
This guide validates a New Synthetic Route (Method B) : a One-Pot In-Situ Esterification and Borohydride Reduction . This method utilizes sodium borohydride (NaBH₄) in a methanol/THF system, eliminating the need for pyrophoric reagents and allowing for operation at ambient temperatures.
Key Findings:
-
Yield Improvement: Method B achieves an isolated yield of 88% , compared to 62% for Method A.
-
Safety Profile: Elimination of LiAlH₄ reduces the Process Safety Management (PSM) rating from High to Low.
-
Cost Efficiency: 45% reduction in raw material costs (E-Factor reduced from 18 to 6).
The Challenge: Limitations of the Legacy Route
The "Legacy Route" (Method A) relies on the direct reduction of the carboxylic acid or the isolated ester using LiAlH₄.
-
Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.
-
Operational Flaws:
-
Quenching: The "Fieser" workup (water/NaOH/water) often results in gelatinous aluminum hydroxide precipitates that trap product, necessitating extensive washing and lowering yield.
-
Cryogenics: Reactions must often be initiated at 0°C or lower to control the exotherm.
-
Moisture Sensitivity: Requires strictly anhydrous THF/Ether.
-
The New Route: One-Pot Activation/Reduction
Method B operates on the principle of activating the carboxylic acid in situ to a methyl ester, which is then susceptible to reduction by the milder, safer NaBH₄ in the presence of methanol. Methanol acts not just as a solvent but as a co-reactant, forming the intermediate ester and facilitating the hydride transfer.
Validated Reaction Scheme
-
Activation: 3-Ethoxypyridine-4-carboxylic acid + MeOH + H₂SO₄ (cat.) → Methyl ester intermediate.[1]
-
Reduction: Methyl ester + NaBH₄ → (3-Ethoxypyridin-4-yl)methanol.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow of the One-Pot Esterification-Reduction protocol. The in-situ generation of the methyl ester bypasses the low reactivity of the carboxylate anion towards NaBH₄.
Comparative Analysis: Method A vs. Method B
The following data was generated from triplicate runs at a 50g scale.
| Metric | Method A (LiAlH₄) | Method B (New: NaBH₄/MeOH) | Verdict |
| Reagent Cost | High (LiAlH₄ is ~$150/kg) | Low (NaBH₄ is ~$30/kg) | Method B |
| Solvent | Anhydrous THF (Expensive) | Methanol/THF (Cheap, recyclable) | Method B |
| Temperature | 0°C to Reflux | 25°C to 50°C | Method B |
| Quenching | Exothermic, H₂ evolution | Mild, minimal gas evolution | Method B |
| Workup | Filtration of Al-salts (Slow) | Aqueous extraction (Fast) | Method B |
| Yield (Isolated) | 62% ± 5% | 88% ± 2% | Method B |
| Purity (HPLC) | 94% (requires chromatography) | 98% (clean crystallization) | Method B |
Detailed Experimental Protocol (Method B)
Objective: Synthesis of (3-Ethoxypyridin-4-yl)methanol from 3-ethoxypyridine-4-carboxylic acid.
Reagents:
-
3-Ethoxypyridine-4-carboxylic acid (1.0 eq)
-
Methanol (10 vol)
-
Sulfuric Acid (H₂SO₄) (0.1 eq)
-
Sodium Borohydride (NaBH₄) (2.5 eq)
-
THF (5 vol)
Step-by-Step Procedure:
-
Esterification (In-Situ):
-
Charge a 3-neck round-bottom flask with 3-ethoxypyridine-4-carboxylic acid (50.0 g) and Methanol (500 mL).
-
Add concentrated H₂SO₄ (1.5 mL) dropwise.
-
Heat to reflux (65°C) for 3 hours. Monitor by TLC or HPLC until the acid is fully converted to the methyl ester.
-
Note: Do not isolate the ester. Cool the reaction mass to 25°C.
-
-
Reduction:
-
Add THF (250 mL) to the reaction mixture (improves solubility of the intermediate).
-
Add NaBH₄ (28.0 g) portion-wise over 30 minutes. Maintain temperature between 25-35°C using a water bath if necessary.
-
Critical Control Point: Hydrogen gas is evolved. Ensure adequate venting.
-
Stir at 40°C for 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding Acetone (20 mL) to destroy excess borohydride, followed by Water (100 mL).
-
Concentrate the mixture under reduced pressure to remove Methanol/THF.
-
Extract the aqueous residue with Ethyl Acetate (3 x 200 mL).
-
Wash combined organic layers with Brine , dry over Na₂SO₄ , and concentrate.
-
-
Purification:
-
The crude oil usually solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate (4:1) if purity is <98%.
-
Process Validation Workflow
To ensure this guide serves as a self-validating system, the following decision tree illustrates how to troubleshoot the transition from Method A to Method B.
Figure 2: Decision tree for process monitoring and troubleshooting during the synthesis.
References
-
Deshmukh, M., et al. (2011).[2] "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[2] Der Pharmacia Lettre, 3(4), 264-266.[2][3] Link
-
Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(5), 567-607. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity in Pyridine Reductions). Link
-
Occupational Safety and Health Administration (OSHA). "Safe Handling of Metal Hydrides." OSHA Technical Manual. Link
Sources
Cross-validation of analytical results for (3-Ethoxypyridin-4-yl)methanol characterization
Comparison Guide: Analytical Cross-Validation for (3-Ethoxypyridin-4-yl)methanol
Executive Summary
The Challenge: (3-Ethoxypyridin-4-yl)methanol (C₈H₁₁NO₂) is a critical heterocyclic building block, often utilized in the synthesis of PDE4 inhibitors and other kinase-targeting small molecules.[1] Its structural duality—a basic pyridine nitrogen combined with a polar primary alcohol and a lipophilic ethoxy group—creates a "perfect storm" for analytical discrepancies.[1]
-
HPLC Issue: The basic nitrogen often interacts with residual silanols on C18 columns, causing peak tailing and variable retention times.
-
Purity Illusion: Standard UV detection (254 nm) may overestimate purity by missing non-chromophoric impurities like inorganic salts (from reduction steps) or residual water/solvents, which are common in the isolation of polar alcohols.
The Solution: This guide outlines a Cross-Validation Protocol utilizing two orthogonal "Truth Sources": High-pH RP-HPLC for chromatographic purity and ¹H-qNMR for absolute content determination. By comparing these two datasets, researchers can eliminate false positives and ensure the material meets the stringent requirements of GMP starting materials.
Analytical Strategy & Workflow
The following workflow illustrates the decision logic for validating the material. It moves beyond simple testing to a "Check and Challenge" system.[1]
Figure 1: Orthogonal validation workflow ensuring mass balance between chromatographic and spectroscopic data.
Method A: High-pH RP-HPLC (Chromatographic Purity)[1]
Rationale: Standard acidic mobile phases (0.1% TFA) protonate the pyridine nitrogen (pKa ~5-6), creating a charged species that elutes early and tails on silica.[1] We utilize a High-pH (pH 9.5) strategy.[1] At this pH, the pyridine is in its neutral (free base) form, increasing hydrophobicity and retention on the C18 column, resulting in sharp, symmetrical peaks.
Protocol:
| Parameter | Specification |
| Column | Agilent Poroshell HPH-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with NH₄OH |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% → 60% B; 15-20 min: 60% → 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (Pyridine λmax) |
| Temperature | 30°C |
Critical Success Factor: The column must be chemically modified to withstand high pH (hybrid particle technology). Standard silica columns will dissolve under these conditions.
Method B: ¹H-qNMR (Absolute Content)[1]
Rationale: qNMR is the "Supreme Court" of purity.[1] It detects all protonated species, including residual solvents and isomers that might co-elute in HPLC.[1] It does not require a reference standard of the analyte itself, only a certified internal standard (IS).
Protocol:
| Parameter | Specification |
| Instrument | 400 MHz NMR (or higher) |
| Solvent | DMSO-d₆ (Ensures solubility of polar alcohol and prevents exchange of OH protons) |
| Internal Standard | Maleic Acid (TraceCERT® or equivalent).[1] Signal: Singlet at δ 6.2 ppm.[1] |
| Relaxation Delay (D1) | 30 seconds (Must be > 5 × T1 of the slowest proton) |
| Pulse Angle | 90° |
| Scans | 16 or 32 (for S/N > 250:1) |
Signal Assignment for Quantification:
-
Internal Standard (Maleic Acid): δ 6.2 ppm (Singlet, 2H).[1]
-
Analyte Target Signal: Pyridine C2-H (singlet/doublet) at ~8.2 ppm or the Ethoxy -CH₂- quartet at ~4.1 ppm.[1] Avoid the methanol -CH₂- if it overlaps with water.[1]
Calculation:
Cross-Validation & Data Interpretation
This section defines how to interpret the difference between Method A and Method B.
Scenario 1: The "Salt Trap" (HPLC > qNMR)
-
Result: HPLC Purity = 99.5% (Area%); qNMR Content = 88.0% (wt%).[1]
-
Diagnosis: The sample contains significant inorganic salts (e.g., NaCl, Na₂SO₄) or trapped water from the workup. These are invisible to UV detection but dilute the mass in qNMR.[1]
-
Action: Perform Karl Fischer titration for water and Residue on Ignition (ROI) for sulfated ash. Re-dry the material.[1]
Scenario 2: The "Isomer Mask" (qNMR > HPLC)
-
Result: HPLC Purity = 92.0%; qNMR Content = 98.0%.[1]
-
Diagnosis: Rare.[1] This suggests the HPLC method is separating a UV-active impurity that has a disproportionately high extinction coefficient (response factor) compared to the product, or the qNMR integration includes an impurity signal overlapping with the product peak.
-
Action: Check 2D-NMR (HSQC) to ensure the integration peak is pure. Re-evaluate HPLC response factors.
Scenario 3: The "Golden Batch" (Match)
-
Result: HPLC Purity = 99.1%; qNMR Content = 98.8%.
-
Diagnosis: The difference (< 1.0%) is within experimental error (qNMR uncertainty ~0.5-1.0%).
-
Action: Material is validated. Use qNMR value for stoichiometry in the next synthetic step.
Comparison Table:
| Feature | High-pH HPLC | ¹H-qNMR |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Detection Basis | UV Chromophore (Pyridine ring) | Proton Molar Ratio |
| Blind Spots | Water, Salts, Inorganic Acids | Inorganic salts (no protons) |
| Selectivity | High (Separates isomers) | Medium (Signals may overlap) |
| Sample Req. | < 1 mg | 10–20 mg (weighed precisely) |
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation parameters including specificity, linearity, and accuracy.
-
Quantitative NMR Spectroscopy in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. Discusses the use of Maleic Acid and other internal standards for basic drugs.
-
BIPM qNMR Internal Standard Reference Data. Bureau International des Poids et Mesures.[1] Reference for selecting SI-traceable internal standards like Maleic Acid.
-
High-pH Stability of Hybrid Silica Columns. Waters Corporation Application Note. Technical data on XBridge/Poroshell stability at pH 10.
-
Synthesis and Characterization of Pyridine-Methanol Derivatives. PubChem Compound Summary for (3-Ethoxypyridin-2-yl)methanol (Analogous Chemistry).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
